Ro 61-8048
Description
is a high-affinity inhibitor of Kynurenine 3-Hydroxylase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPBMCKQJOZAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415218 | |
| Record name | Ro 61-8048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199666-03-0 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 61-8048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199666-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ro 61-8048
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound effectively modulates the balance of neuroactive metabolites within the kynurenine pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, and impact on downstream signaling. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of its mechanism and experimental workflows to support further research and drug development efforts.
Introduction
The kynurenine pathway is the primary route of tryptophan metabolism in mammals, producing a range of biologically active molecules. Dysregulation of this pathway has been implicated in the pathophysiology of numerous neurological and psychiatric disorders. A key enzymatic control point in this pathway is kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). This step commits the pathway towards the production of the neurotoxin quinolinic acid (QUIN), an NMDA receptor agonist.
This compound is a synthetic, small-molecule inhibitor that demonstrates high affinity and selectivity for KMO.[1] Its inhibitory action redirects the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs).[2] This shift from neurotoxic to neuroprotective metabolites underscores the therapeutic potential of this compound in a variety of disease models.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of kynurenine 3-monooxygenase (KMO).[1][3] KMO is a flavin-dependent monooxygenase responsible for the hydroxylation of L-kynurenine to 3-hydroxykynurenine. By inhibiting this enzymatic step, this compound effectively reduces the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid.
Recent structural and biochemical studies have revealed that this compound acts as an allosteric inhibitor of KMO.[4] It binds to a unique tunnel-like structure in proximity to the substrate-binding pocket, inducing a conformational change that affects the catalytic residue and either blocks substrate entry or product release.[4] This allosteric binding mode contributes to its high selectivity.
The inhibition of KMO by this compound leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). The resulting elevation of KYNA levels is central to the pharmacological effects of this compound. KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, with a notable affinity for the glycine co-agonist site of the NMDA receptor. By antagonizing NMDA receptors, KYNA can mitigate excitotoxicity, a common pathological process in many neurological disorders. Furthermore, KYNA modulates cholinergic neurotransmission through its interaction with α7nAChRs.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against Kynurenine 3-Monooxygenase
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 37 nM | Rat | Recombinant enzyme | [3] |
| Kᵢ | 4.8 nM | Rat | Recombinant enzyme | [1] |
Table 2: In Vivo Effects of this compound on Kynurenine Pathway Metabolites and Pharmacological Outcomes
| Animal Model | Dosage and Route | Primary Outcome | Effect | Reference |
| Gerbil | 30 µmol/kg, p.o. | Cerebral KMO Inhibition | ~85% inhibition at 2 hours | [3] |
| Rat | 40 mg/kg, p.o. | Ischemic Brain Damage | Reduction in damage | [1] |
| dtsz Hamster | 50-150 mg/kg, i.p. | Dystonia Severity | Significant reduction | [3] |
| Rat | 100 µmol/kg, p.o. | Hippocampal KYNA | 7.5-fold increase | [3] |
| Mutant Hamster | 100 mg/kg, i.p. | Striatal KYNA | 2- to 3-fold increase | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory potency of this compound against KMO.
Materials:
-
Recombinant KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare solutions of L-kynurenine and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Recombinant KMO enzyme
-
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm (A₃₄₀) at time zero.
-
Continue to monitor the decrease in A₃₄₀ over time, as NADPH is consumed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
In Vivo Microdialysis for Extracellular Kynurenic Acid Measurement
This protocol outlines the procedure for in vivo microdialysis in rodents to measure the effect of this compound on extracellular KYNA levels in the brain.
References
Ro 61-8048: A Technical Guide to a Potent Kynurenine 3-Monooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of the kynurenine pathway is implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders. By inhibiting KMO, this compound effectively modulates the pathway, reducing the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently the excitotoxin quinolinic acid (QUIN), while increasing the levels of the neuroprotective kynurenic acid (KYNA). This guide details the chemical properties, mechanism of action, and pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing a range of neuroactive compounds.[1] Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in this pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine.[2] Elevated KMO activity is associated with an increased production of neurotoxic downstream metabolites, including quinolinic acid, an NMDA receptor agonist.[2] Conversely, the inhibition of KMO shifts the pathway towards the synthesis of kynurenic acid, an antagonist of glutamate receptors with neuroprotective properties.[3][4]
This compound has emerged as a significant research tool for investigating the therapeutic potential of KMO inhibition.[5] This document serves as a technical resource for researchers, providing essential information for the effective utilization of this compound in preclinical studies.
Chemical and Physical Properties
This compound, with the IUPAC name 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide, is a synthetic small molecule.[6][7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | [6][7] |
| CAS Number | 199666-03-0 | [3][6][8] |
| Molecular Formula | C₁₇H₁₅N₃O₆S₂ | [3][6][8] |
| Molecular Weight | 421.45 g/mol | [8][9] |
| Purity | ≥98% | [3][5] |
| Appearance | Crystalline solid | [10] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM). | [3][5][6] |
Mechanism of Action and In Vitro Activity
This compound is a potent and competitive inhibitor of kynurenine 3-monooxygenase.[3][5] More specifically, it has been shown to act as an allosteric inhibitor, binding to a unique tunnel in proximity to the substrate-binding pocket and affecting the conformation of essential catalytic residues.[11] This inhibition leads to a redirection of the kynurenine pathway, as illustrated in the signaling pathway diagram below.
The inhibitory potency of this compound has been quantified in various studies, with the following key parameters:
| Parameter | Value | Reference |
| IC₅₀ | 37 nM | [3][5][9] |
| Kᵢ | 4.8 nM | [3][5][9] |
In Vivo Pharmacological Effects
This compound is orally active and brain penetrant, exhibiting a range of neuroprotective effects in various animal models.[3][5][6]
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Gerbils and Rats | 30 mg/kg, p.o. | Inhibition of kynurenine 3-hydroxylase. | [9] |
| Gerbils | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [12] |
| Rats | 100 µmol/kg, p.o. | 7.5-fold increase in extracellular kynurenic acid in the hippocampus. | [13] |
| dtsz Mutant Hamsters (Paroxysmal Dyskinesia) | 50, 100, and 150 mg/kg, i.p. | Significant reduction in the severity of dystonia. | [12][14] |
| dtsz Mutant Hamsters | 100 mg/kg, i.p. | Two- to threefold increase in kynurenic acid in the striatum, cerebellum, and brainstem. | [14] |
| Mice (Immune-stimulated) | Repeated doses | Significant decrease in quinolinic acid in blood and brain. | [15] |
| Rats (Surgically induced brain injury) | Not specified | Prevents post-operative brain edema and neuronal apoptosis. | [3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol is adapted from commercially available KMO inhibitor screening kits and published research.[3]
Objective: To determine the in vitro inhibitory activity of this compound on KMO.
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of L-Kynurenine and NADPH in the assay buffer.
-
Dilute the recombinant human KMO enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound (or vehicle for control).
-
Add the diluted KMO enzyme to all wells except the blank.
-
Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm again. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ value.
-
Measurement of Kynurenine Pathway Metabolites by HPLC
This protocol provides a general framework for the analysis of kynurenine and its metabolites in biological samples following this compound administration.
Objective: To quantify the levels of kynurenine, kynurenic acid, and other relevant metabolites in plasma or brain tissue homogenates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of potassium phosphate buffer and acetonitrile)
-
Standards for kynurenine, kynurenic acid, and other metabolites of interest
-
Perchloric acid or other deproteinizing agent
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma samples, deproteinize by adding perchloric acid, vortexing, and centrifuging to pellet the proteins.
-
For brain tissue, homogenize in an appropriate buffer, followed by deproteinization.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the metabolites using an isocratic or gradient mobile phase.
-
Detect the metabolites at their respective wavelengths (e.g., UV detection for kynurenine, fluorescence detection for kynurenic acid).
-
-
Quantification:
-
Generate a standard curve for each metabolite using known concentrations of the standards.
-
Determine the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.
-
In Vivo Microdialysis for Measuring Extracellular Kynurenic Acid
This protocol outlines the procedure for in vivo microdialysis in the rat brain to assess the effect of this compound on extracellular kynurenic acid levels.
Objective: To measure the real-time changes in extracellular kynurenic acid in a specific brain region (e.g., hippocampus or striatum) following systemic administration of this compound.
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence detection
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., intraperitoneally or orally).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for kynurenic acid content using a sensitive HPLC method with fluorescence detection.
-
-
Data Analysis:
-
Express the kynurenic acid concentrations in the dialysates as a percentage of the baseline levels to visualize the time-course of the effect of this compound.
-
Conclusion
This compound is a well-characterized and potent inhibitor of kynurenine 3-monooxygenase. Its ability to modulate the kynurenine pathway, leading to a decrease in neurotoxic metabolites and an increase in neuroprotective kynurenic acid, makes it an invaluable tool for research in neurodegenerative and psychiatric disorders. The data and protocols presented in this technical guide are intended to facilitate the design and execution of robust preclinical studies aimed at further elucidating the therapeutic potential of KMO inhibition.
References
- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychogenics.com [psychogenics.com]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Ro 61-8048
Introduction
Ro 61-8048, chemically known as 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, selective, and competitive inhibitor of the enzyme Kynurenine 3-monooxygenase (KMO), also referred to as kynurenine 3-hydroxylase.[1][2] KMO is a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway.[3] By inhibiting KMO, this compound modulates the balance of neuroactive metabolites within this pathway, leading to a range of pharmacological effects.[3] This orally active, brain-penetrant compound has demonstrated significant neuroprotective, anticonvulsant, and antidystonic properties in various preclinical models, making it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.[1][2]
Mechanism of Action: Kynurenine Pathway Modulation
The primary mechanism of action of this compound is the inhibition of KMO.[4] The kynurenine pathway is the main route for tryptophan degradation in the body.[3] Tryptophan is first converted to kynurenine (KYN). KYN stands at a metabolic crossroads, where it can be metabolized down two distinct branches:
-
Neuroprotective Branch: Kynurenine aminotransferases (KATs) convert KYN into kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors, including the NMDA receptor (at the glycine site) and α7-nicotinic acetylcholine receptors.[5][6]
-
Neurotoxic Branch: Kynurenine 3-monooxygenase (KMO) converts KYN into 3-hydroxykynurenine (3-HK).[5] This branch leads to the production of several potentially neurotoxic metabolites, most notably quinolinic acid (QUIN), an NMDA receptor agonist and a producer of oxidative stress.[6][7]
Under inflammatory conditions, the pathway is often shifted towards the KMO-driven neurotoxic branch.[6] this compound competitively inhibits KMO, which blocks the conversion of KYN to 3-HK.[5] This inhibition shunts the metabolic pathway toward the KAT-mediated neuroprotective branch, resulting in a significant increase in the synthesis and concentration of neuroprotective KYNA and a decrease in the neurotoxic metabolites 3-HK and QUIN.[1][5][7] Structural studies suggest this compound may also act in an allosteric manner by binding to a unique tunnel near the substrate-binding pocket, blocking substrate entry or product release.[8]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency
| Parameter | Value | Target Enzyme | Notes | Source |
| IC₅₀ | 37 nM | Kynurenine 3-monooxygenase (KMO) | The concentration causing 50% inhibition of enzyme activity. | [1][2][4][9] |
| Kᵢ | 4.8 nM | Kynurenine 3-monooxygenase (KMO) | The inhibition constant, indicating high binding affinity. | [4] |
Table 2: Summary of Key In Vivo Experimental Findings
| Animal Model | Condition | Dose & Route | Key Findings | Source |
| Gerbils | Cerebral Ischemia | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [1] |
| Rats | Cerebral Ischemia | 40 mg/kg, p.o. | Reduced ischemic brain damage. | [4] |
| dtsz Hamsters | Paroxysmal Dystonia | 50, 100, 150 mg/kg, i.p. | Dose-dependently reduced the severity of dystonia; 100 mg/kg led to a 2-3 fold increase in striatal KYNA. | [1][10] |
| Mice | Pilocarpine-induced Epilepsy | 42 mg/kg, i.p. | Reduced seizure frequency and severity, and alleviated comorbid depressive-like behaviors. | [5] |
| Mice | Immune-stimulation | 0.1-100 µM (in vitro slices) | Strongly reduced quinolinic acid neo-formation in organ slices. | [7] |
| Squirrel Monkeys | THC Self-administration | 10-20 mg/kg, i.m. | Dose-dependently reduced THC self-administration, suggesting a decrease in rewarding effects. | [11] |
| Rats | Surgically Induced Brain Injury | N/A | Prevents post-operative brain edema and neuronal apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the preparation and in vivo evaluation of this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
This compound is soluble in DMSO and ethanol but has poor water solubility.[2] For in vivo experiments, specific vehicle formulations are required.
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (based on a common formulation)[1]:
-
Prepare a stock solution of this compound in DMSO. Due to its high solubility in DMSO (up to 100 mM), this serves as the starting point.[2]
-
To create the final injection vehicle, add co-solvents sequentially. A typical formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Begin with the required volume of the DMSO stock solution.
-
Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a clear solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the final working solution fresh on the day of the experiment.[1]
Protocol 2: Evaluation of Anticonvulsant and Antidepressant Effects in a Mouse Epilepsy Model
This protocol is adapted from studies evaluating the efficacy of this compound in a chronic epilepsy model.[5]
Objective: To assess the effect of this compound on seizure frequency, severity, and comorbid depression-like behaviors.
Methodology:
-
Animal Model: Utilize a pilocarpine-induced chronic epilepsy model in mice.
-
Group Allocation: Divide animals into four groups: Healthy Control (HC), Epileptic Model (EM), this compound treated Control (RC), and this compound treated Epileptic Model (RM).
-
Dosing Regimen: Administer this compound (e.g., 42 mg/kg, i.p.) or a volume-matched vehicle solution to the respective groups over a specified treatment period (e.g., 14 days).[5]
-
Seizure Monitoring: Continuously monitor seizure frequency and severity using 24-hour video recording and a standardized scoring system (e.g., the Racine scale).
-
Behavioral Assessment:
-
Biochemical Analysis: Following the treatment period, collect brain tissue (e.g., hippocampus) and plasma. Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of kynurenine pathway metabolites (KYN, KYNA, 3-HK, QUIN) to confirm the mechanism of action.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]
- 7. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | kynurenine 3-hydroxylase inhibitor | Hello Bio [hellobio.com]
- 10. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Kynurenine 3-Monooxygenase Inhibitor Ro 61-8048: A Technical Overview of its Impact on Kynurenic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 61-8048 is a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By inhibiting KMO, this compound effectively redirects the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors. This shift from the neurotoxic branch, which produces quinolinic acid (QUIN), to the neuroprotective branch has significant therapeutic implications for a range of neurological and psychiatric disorders. This document provides a comprehensive technical guide on the mechanism of action of this compound, its quantitative effects on KYNA levels as documented in preclinical studies, and detailed experimental protocols utilized in this research.
Introduction: The Kynurenine Pathway and this compound
The kynurenine pathway (KP) is the primary route for tryptophan metabolism in the body. This pathway generates several neuroactive metabolites, creating a delicate balance between neuroprotection and neurotoxicity. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.
Alternatively, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor (α7nAChR).[1] By inhibiting KMO, the metabolic flux of kynurenine is shunted towards the production of KYNA.[2]
This compound, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, competitive, and orally active inhibitor of KMO.[3] Its ability to modulate the kynurenine pathway and increase levels of neuroprotective KYNA makes it a valuable tool for neuroscience research and a potential therapeutic agent.[2]
Mechanism of Action
This compound acts as a high-affinity competitive inhibitor of KMO. By blocking the active site of KMO, it prevents the conversion of kynurenine to 3-hydroxykynurenine. This inhibition leads to an accumulation of kynurenine, which then serves as an increased substrate for kynurenine aminotransferases (KATs), resulting in elevated synthesis and extracellular concentrations of KYNA.[2][4] This mechanism effectively shifts the balance of the kynurenine pathway away from the production of neurotoxic metabolites like quinolinic acid and towards the neuroprotective KYNA.[2]
Quantitative Data on Efficacy
The efficacy of this compound has been quantified in both in vitro and in vivo models. The compound demonstrates high-affinity binding to KMO and significantly elevates KYNA levels in various experimental settings.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Source |
| IC₅₀ | 37 nM | [3][5] |
| Kᵢ | 4.8 nM | [5] |
Table 2: In Vivo Effects of this compound on Kynurenic Acid Levels
| Animal Model | Dosage & Administration | Brain Region | Fold/Concentration Increase in KYNA | Source |
| Gerbils | 30 µmol/kg p.o. | Cerebrum | ~85% inhibition of KMO activity | [3] |
| dtsz Mutant Hamsters | 100 mg/kg i.p. | Striatum, Cerebellum, Brainstem | 2- to 3-fold increase | [3][6] |
| Rats (Anesthetized) | 100 mg/kg i.p. | Dialysate (Frontal Lobe) | 11-fold increase (to 33.8 nM) | [7] |
| Epileptic Mice | Not specified | Brain | Significant increase in KYNA/KYN ratio | [2] |
| Murine Cerebral Malaria Model | Not specified | Brain | 10-fold higher KYNA/QUIN ratio | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines key experimental protocols used to evaluate the effects of this compound.
In Vivo Administration and Tissue Analysis in Hamsters
-
Animal Model : Male and female dtsz mutant Syrian golden hamsters, an animal model for paroxysmal dystonia.[3][6]
-
Drug Administration : this compound was administered intraperitoneally (i.p.) at doses of 50, 100, and 150 mg/kg.[3][6]
-
Objective : To assess the antidystonic effects and the impact on brain KYNA levels.
-
Analysis : Following a 3-hour observation period for dystonia, brain tissues (striatum, cerebellum, brainstem) were homogenized for the determination of kynurenic acid concentrations, likely using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
In Vivo Microdialysis in Rats
-
Animal Model : Halothane-anesthetized rats.[7]
-
Surgical Procedure : Implantation of multifunctional microdialysis probes into the frontal lobe of the brain.[7]
-
Drug Administration : A single dose of this compound (100 mg/kg i.p.) was administered.[7]
-
Objective : To measure the real-time changes in extracellular KYNA levels following KMO inhibition.
-
Sample Collection & Analysis : Dialysate samples were collected continuously and analyzed to monitor KYNA concentrations. This technique allows for the direct measurement of extracellular neurochemicals in the living brain.[7]
In Vitro Organ Slice Studies
-
Method : Organ slices (e.g., spleen, lung, liver, brain) from mice were incubated in a medium containing kynurenine.[9]
-
Drug Application : this compound was added to the incubation medium at concentrations ranging from 0.1 to 100 µM.[9]
-
Objective : To determine the direct effect of this compound on the formation of quinolinic acid (QUIN) from kynurenine in isolated tissues.
-
Analysis : The supernatant was analyzed for QUIN levels. Results showed that this compound strongly reduced the neo-formation of QUIN, demonstrating that KMO activity is required for its synthesis in vitro.[3][9]
Pharmacokinetics and Blood-Brain Barrier Penetration
While this compound is a potent KMO inhibitor, studies have indicated that it does not effectively cross the blood-brain barrier (BBB).[10] Research using a prodrug of this compound, known as JM6, revealed that while the prodrug delivered high plasma concentrations of this compound (7.2 ± 0.8 µM), the corresponding brain levels were extremely low (18 ± 5 nM).[10] This concentration is below the IC₅₀ required for KMO inhibition within the central nervous system.
This finding suggests that the observed increases in brain KYNA levels following systemic administration of this compound are likely a consequence of peripheral KMO inhibition. The resulting increase in circulating kynurenine allows it to be actively transported across the BBB, where it is then converted to KYNA by astrocytes in the brain.[10]
Conclusion
This compound is a well-characterized and potent inhibitor of Kynurenine 3-Monooxygenase. Its mechanism of action reliably shifts kynurenine metabolism towards the production of the neuroprotective metabolite kynurenic acid. Quantitative data from a variety of preclinical models consistently demonstrate a significant, dose-dependent increase in KYNA levels following administration of this compound. The understanding that its central effects are likely mediated by peripheral KMO inhibition is a critical consideration for drug development professionals. The detailed protocols and established efficacy of this compound make it an invaluable pharmacological tool for investigating the therapeutic potential of modulating the kynurenine pathway.
References
- 1. This compound | 199666-03-0 | BR170575 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo assessment of kynurenate neuroprotective potency and quinolinate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. its.caltech.edu [its.caltech.edu]
In-depth Technical Guide: Neuroprotective Effects of Ro 61-8048 In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). The document details the underlying mechanism of action, summarizes key quantitative data from in vitro studies, provides experimental protocols for relevant assays, and includes visualizations of the critical signaling pathway and experimental workflows.
Core Mechanism of Neuroprotection: Modulation of the Kynurenine Pathway
This compound exerts its neuroprotective effects by inhibiting the enzyme kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway, known as the kynurenine pathway. KMO catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). The inhibition of KMO by this compound leads to a significant shift in the metabolic fate of kynurenine. This shift results in a decrease in the production of the neurotoxic downstream metabolites, 3-HK and quinolinic acid (QUIN), and an increase in the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2][3][4]
Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death.[4] In contrast, kynurenic acid is an antagonist of ionotropic glutamate receptors, including the NMDA receptor, and possesses antioxidant properties, thereby conferring neuroprotection.[4]
Quantitative Data on this compound Activity
The potency of this compound as a KMO inhibitor has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 37 nM | Cell-free assay | [5] |
| Ki | 4.8 nM | Competitive inhibition assay | [5] |
Table 1: In Vitro Inhibitory Activity of this compound against Kynurenine 3-Monooxygenase.
In Vitro Neuroprotection Studies
The primary in vitro model used to demonstrate the neuroprotective effects of this compound is the organotypic hippocampal slice culture subjected to oxygen-glucose deprivation (OGD), a well-established model for studying ischemic brain injury.
Experimental Protocol: Organotypic Hippocampal Slice Culture with Oxygen-Glucose Deprivation (OGD)
This protocol is based on the methodology described in studies investigating neuroprotective agents in OGD models.
1. Preparation of Organotypic Hippocampal Slice Cultures:
-
Hippocampal slices (350-400 µm thick) are prepared from postnatal day 7-9 rat pups.
-
Slices are placed on semiporous membrane inserts in 6-well plates.
-
Cultures are maintained in a nutrient medium for 7-10 days to allow for maturation and stabilization.
2. Oxygen-Glucose Deprivation (OGD) Procedure:
-
The culture medium is replaced with a glucose-free Earle's balanced salt solution.
-
The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 30-60 minutes) to induce ischemic-like conditions.
3. Treatment with this compound:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to the desired final concentrations.
-
The compound is typically added to the culture medium before, during, or after the OGD insult, depending on the experimental design.
4. Assessment of Neuroprotection:
-
Neuronal cell death is quantified 24-48 hours after the OGD insult.
-
A common method is the use of fluorescent dyes such as propidium iodide (PI), which is taken up by dead cells. The fluorescence intensity is measured and correlated with the extent of neuronal damage.
-
Immunohistochemical staining for neuronal markers (e.g., NeuN) and cell death markers (e.g., TUNEL) can also be performed.
Quantitative Results from Neuroprotection Studies
While the full text of the primary study by Carpenedo et al. (2002) is not directly accessible through the performed searches, related literature and supplier information confirm that this compound significantly reduces neuronal damage in organotypic hippocampal slice cultures subjected to OGD. Studies on similar KMO inhibitors have shown a dose-dependent reduction in neuronal death in this model. It has been demonstrated that this compound, at concentrations ranging from 0.1 to 100 µM, effectively reduces the formation of quinolinic acid in vitro.[2]
Conclusion
The in vitro evidence strongly supports the neuroprotective effects of this compound. Its mechanism of action, through the inhibition of KMO and the subsequent modulation of the kynurenine pathway, presents a promising therapeutic strategy for conditions involving excitotoxicity and neuronal damage. The organotypic hippocampal slice culture model provides a robust platform for further investigation of this compound and other KMO inhibitors in the context of ischemic brain injury and other neurodegenerative disorders. Further research focusing on detailed dose-response relationships and the precise timing of administration in in vitro models will be crucial for the clinical translation of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
The KMO Inhibitor Ro 61-8048: A Technical Guide to its Role in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key pathway implicated in the interplay between the immune system and the central nervous system is the kynurenine pathway, which governs the metabolism of tryptophan. Dysregulation of this pathway can lead to an imbalance of neuroactive metabolites, contributing to neuronal damage and disease progression. This technical guide provides an in-depth examination of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a pivotal enzyme in this pathway. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, reducing the production of the neurotoxic metabolite quinolinic acid while increasing the levels of the neuroprotective kynurenic acid. This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its investigation, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and the Kynurenine Pathway
This compound, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a high-affinity, competitive inhibitor of kynurenine 3-monooxygenase (KMO).[1][2][3] KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[4][5] This pathway produces several neuroactive compounds that can be either neuroprotective or neurotoxic.[4][6]
In the context of neuroinflammation, pro-inflammatory cytokines can upregulate enzymes in the kynurenine pathway, including indoleamine 2,3-dioxygenase (IDO) and KMO.[7][8] This leads to a shift in tryptophan metabolism towards the production of quinolinic acid (QUIN), an NMDA receptor agonist with excitotoxic and pro-inflammatory properties.[9][10] Conversely, another branch of the pathway leads to the formation of kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors with neuroprotective effects.[2][6]
By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine, a precursor to QUIN.[4] This shunts the pathway towards the production of KYNA, thereby rebalancing the neurotoxic and neuroprotective arms of the kynurenine pathway.[11][12] This mechanism of action underlies the therapeutic potential of this compound in a variety of neuroinflammatory and neurodegenerative conditions.[8][13][14]
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in various experimental models of neuroinflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 37 nM | Cell-free assay | [1][3] |
| Ki | 4.8 nM | Cell-free assay | [1][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Gerbils and Rats (Ischemia) | 30-40 mg/kg | p.o. | Reduced ischemic brain damage | [1][3] |
| Hamsters (Paroxysmal Dyskinesia) | 150 mg/kg | i.p. | Significantly reduced the severity of dystonia | [1] |
| Mice (Human African Trypanosomiasis) | 100 mg/kg | i.p. | Significant reduction in the severity of the neuroinflammatory response in the late CNS stage | [4][15] |
| Rats (Surgically Induced Brain Injury) | 40 mg/kg | i.p. | Reduced brain water content and improved long-term neurological function | [9][16] |
| Mice (Experimental Autoimmune Encephalomyelitis) | 100 mg/kg | i.p. | Amelioration of EAE disease severity | [17] |
| Epileptic Mice | 42 mg/kg | i.p. | Alleviated seizure severity and improved depressive-like behaviors | [18][19] |
Table 3: Effects of this compound on Kynurenine Pathway Metabolites
| Experimental Model | Treatment | Metabolite Change | Reference |
| BV2 Murine Microglia | 10 µM this compound + LPS | Attenuated extracellular nitrite accumulation; Reduced TNF-α expression | [1] |
| Rats (Surgically Induced Brain Injury) | 40 mg/kg this compound | Increased kynurenic acid (KYNA) expression; Decreased quinolinic acid (QUIN) expression | [9][12] |
| Epileptic Mice | 42 mg/kg this compound | Increased KYNA level; Decreased 3-hydroxyanthranilic acid (3-HANA) level; Reduced 3-hydroxykynurenine (3-HK)/KYN ratio | [18][19] |
| Dtsz Mutant Hamsters | 100 mg/kg this compound | Two- to threefold increase of kynurenic acid in the striatum, cerebellum, and brainstem | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroinflammation
The following diagram illustrates the mechanism of action of this compound within the kynurenine pathway and its impact on neuroinflammation.
Experimental Workflow: In Vitro Microglia Activation Assay
This diagram outlines a typical workflow for investigating the effects of this compound on microglia activation in vitro.
Experimental Workflow: In Vivo Neuroinflammation Model
This diagram illustrates a general workflow for studying the effects of this compound in an in vivo model of neuroinflammation.
Detailed Experimental Protocols
In Vitro Microglia Activation Assay
Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in microglia.
Materials:
-
BV2 murine microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cytokine measurement (ELISA or Cytometric Bead Array)
-
Griess Reagent for nitrite measurement
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents and primers for target genes (e.g., TNF-α, IL-6, iNOS, KMO)
-
Reagents for HPLC analysis of kynurenine pathway metabolites
Procedure:
-
Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of LPS and this compound in culture medium.
-
Replace the culture medium with fresh medium containing the following treatments:
-
Vehicle control (medium with DMSO equivalent to the this compound group)
-
LPS (e.g., 100 ng/mL)
-
LPS + this compound (e.g., 10 µM)
-
This compound alone
-
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine and nitrite analysis.
-
Wash the cells with PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a cytometric bead array according to the manufacturer's instructions.
-
Nitrite Measurement: Determine the concentration of nitrite, an indicator of nitric oxide production, in the supernatant using the Griess assay.
-
Gene Expression Analysis: Extract total RNA from the cell lysates, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the relative expression of target genes.
-
Kynurenine Metabolite Analysis: Analyze the concentrations of kynurenic acid and quinolinic acid in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
In Vivo Mouse Model of LPS-Induced Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and paraformaldehyde)
-
Tissue homogenization buffers
-
Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies)
-
Reagents for ELISA and HPLC
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice to the following treatment groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
Drug Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), administer LPS (e.g., 1 mg/kg) or saline via i.p. injection.
-
-
Behavioral Monitoring: Observe the mice for sickness behavior and perform any relevant behavioral tests at specified time points post-LPS injection.
-
Tissue Collection:
-
At a predetermined time point (e.g., 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.
-
Perfuse the mice with PBS followed by 4% paraformaldehyde for histological analysis, or with PBS alone for biochemical analysis.
-
Dissect the brain and other relevant tissues.
-
-
Analysis:
-
Immunohistochemistry: Process the brain tissue for immunohistochemical staining with antibodies against microglial (Iba1) and astrocyte (GFAP) markers to assess neuroinflammation.
-
Cytokine Measurement: Measure cytokine levels in the plasma and brain homogenates using ELISA.
-
Kynurenine Metabolite Analysis: Determine the concentrations of kynurenine pathway metabolites in the plasma and brain homogenates using HPLC.
-
Conclusion
This compound represents a promising therapeutic agent for the modulation of neuroinflammation. Its well-defined mechanism of action as a KMO inhibitor, leading to a favorable shift in the balance of neurotoxic and neuroprotective kynurenine pathway metabolites, is supported by a growing body of preclinical evidence. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the role of this compound and the broader implications of kynurenine pathway modulation in neurological diseases. Future research should focus on further elucidating the downstream signaling effects of this compound and its therapeutic potential in clinical settings.
References
- 1. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Microglia Morphology from Photomicrographs of Immunohistochemistry Prepared Tissue Using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]
- 9. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypanosomiasis and the brain | Parasitology | Cambridge Core [cambridge.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Ro 61-8048: A Technical Guide for Studying Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By blocking the conversion of kynurenine into 3-hydroxykynurenine, this compound effectively modulates the balance of neuroactive metabolites within this pathway. This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and its application in neuroscience, oncology, and other research areas. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the intricate role of tryptophan metabolism in health and disease.
Introduction: The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary route for tryptophan metabolism in the body, accounting for over 95% of its degradation. This complex cascade of enzymatic reactions produces several biologically active molecules that are implicated in a wide range of physiological and pathological processes, including immune response, neurotransmission, and inflammation.[1][2] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2][3] N-formylkynurenine is then rapidly converted to kynurenine (KYN), which sits at a crucial branch point of the pathway.
From kynurenine, the pathway diverges into two main branches:
-
The "Neurotoxic" Branch: Kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[4] Subsequent enzymatic steps lead to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[5][6]
-
The "Neuroprotective" Branch: Kynurenine is transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[4][7]
The balance between these two branches is critical for maintaining neuronal health. Dysregulation of the kynurenine pathway, often characterized by an overactivation of the KMO branch, has been linked to various neurological and psychiatric disorders, including neurodegenerative diseases, epilepsy, and depression.[4][7]
This compound: A Potent and Selective KMO Inhibitor
This compound, with the chemical name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, selective, and competitive inhibitor of KMO.[7][8] Its inhibitory action on KMO effectively shifts the metabolic flux of kynurenine away from the production of 3-HK and QUIN, and towards the synthesis of the neuroprotective KYNA.[4] This targeted modulation makes this compound an invaluable pharmacological tool for elucidating the role of the kynurenine pathway in various disease models.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the KMO enzyme.[9] By blocking this key enzymatic step, this compound leads to an accumulation of kynurenine, which is then preferentially metabolized by KATs to produce kynurenic acid.[4][10] This results in a significant increase in the levels of neuroprotective KYNA and a concurrent decrease in the levels of neurotoxic 3-HK and QUIN.[5][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and effects.
Table 1: In Vitro Inhibition Data
| Parameter | Value | Reference |
| IC₅₀ | 37 nM | [7][8][9][11] |
| Kᵢ | 4.8 nM | [8][9][12] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dose & Route | Key Findings | Reference |
| Gerbils | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [11] |
| Gerbils & Rats | 40 mg/kg, i.p. | Significantly increased kynurenic acid concentration in brain dialysates. | [13] |
| dtsz Hamsters | 50, 100, 150 mg/kg, i.p. | Significantly reduced the severity of dystonia. 100 mg/kg led to a two- to threefold increase in striatal, cerebellar, and brainstem kynurenic acid. | [10][11] |
| Mice (immune-stimulated) | Repeated doses | Significantly decreased quinolinic acid in blood and brain. | [5] |
| Rats (Surgical Brain Injury) | 40 mg/kg, i.p. | Reduced brain edema, improved neurological function, increased kynurenic acid, and decreased quinolinic acid and apoptotic markers. | [6][14] |
| Epileptic Mice | 42 mg/kg, i.p. | Reduced seizure frequency and severity, ameliorated depressive-like behaviors, and enhanced cognitive performance. | [4] |
| Squirrel Monkeys | 10 & 20 mg/kg, i.m. | Dose-dependently reduced THC self-administration. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Solutions
For In Vitro Studies: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM).[8] For cell-based assays, further dilutions can be made in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells.
For In Vivo Administration:
-
Oral (p.o.) Administration: A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Intraperitoneal (i.p.) Injection: this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[11] For some applications, it has been dissolved in DMSO and then diluted in sterile 0.9% saline.[3] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[11]
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Quantification of Tryptophan Metabolites
Sample Preparation: Brain tissue is typically homogenized in ultrapure water.[16] Proteins are then precipitated using an acid, such as perchloric acid, followed by centrifugation to collect the supernatant for analysis.[16]
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Kynurenic acid can be determined fluorimetrically (excitation: 344 nm, emission: 398 nm), while 3-hydroxykynurenine can be measured electrochemically.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.[4][16]
Applications in Research and Drug Development
The ability of this compound to modulate the kynurenine pathway has led to its use in a variety of research fields.
Neuroprotection and Neurological Disorders
By increasing the neuroprotective KYNA and decreasing neurotoxic metabolites, this compound has shown promise in models of:
-
Ischemic Brain Damage: It has been shown to reduce neuronal loss in models of focal and global brain ischemia.[13]
-
Dystonia: this compound significantly reduces the severity of dystonia in a genetic hamster model.[10][11]
-
Epilepsy: It has demonstrated anticonvulsant effects and can ameliorate epilepsy-associated comorbidities.[4][7]
-
Surgical Brain Injury: this compound has been found to attenuate postoperative brain edema and neuronal apoptosis.[6][14]
-
Neurodegenerative Diseases: Altered KMO activity is associated with neurodegenerative diseases like Alzheimer's and Huntington's disease, making KMO inhibitors a potential therapeutic avenue.[7]
Cancer Research
The kynurenine pathway is increasingly recognized for its role in tumor immune evasion.[1]
-
Immune Modulation: Inhibition of KMO with this compound has been shown to activate plasmacytoid dendritic cells and enhance T cell and NK cell-mediated anti-tumor activity in multiple myeloma models.[1][17]
-
Glioblastoma: this compound can cause a dose-dependent decrease in glioblastoma cell proliferation and may synergize with chemotherapy.[18]
Substance Use Disorders
The kynurenine pathway is implicated in the neurobiology of addiction.[19]
-
Reduced Drug Self-Administration: this compound has been shown to decrease nicotine and THC self-administration in animal models, suggesting that enhancing brain KYNA levels could be a novel strategy for treating substance use disorders.[8][15][20]
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the multifaceted roles of the kynurenine pathway of tryptophan metabolism. Its ability to shift the balance from neurotoxic to neuroprotective metabolites provides a valuable mechanism for exploring the therapeutic potential of KMO inhibition in a wide range of disorders, from neurodegeneration and cancer to substance abuse. This guide serves as a comprehensive resource for researchers and drug developers seeking to leverage the unique properties of this compound in their studies.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. Kynurenine hydroxylase inhibitors reduce ischemic brain damage: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(nitrophenyl)thiazol-2yl]-benzenesulfonamide (this compound) in models of focal or global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CBIO-02: KYNURENINE 3-MONOOXYGENASE INHIBITION SYNERGIZES WITH THE ALKYLATING CHEMOTHERAPY TEMOZOLOMIDE TO ATTENUATE PROLIFERATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Substance Use Disorder on Tryptophan Metabolism Through the Kynurenine Pathway: A Narrative Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Discovery and Synthesis of Ro 61-8048: A Kynurenine 3-Monooxygenase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 61-8048, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, leading to a decrease in the production of the neurotoxic metabolite 3-hydroxykynurenine and a subsequent increase in the neuroprotective kynurenic acid. This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a summary of its quantitative biological data. Visual diagrams of the relevant signaling pathway and experimental workflows are also presented to facilitate a deeper understanding of this significant research compound.
Discovery and Rationale
The kynurenine pathway of tryptophan metabolism is a pivotal cascade that produces several neuroactive compounds. An imbalance in this pathway has been implicated in the pathophysiology of various neurodegenerative disorders. A key enzymatic step in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic NMDA receptor agonist quinolinic acid. This conversion is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO).
The discovery of this compound stemmed from the therapeutic hypothesis that inhibiting KMO could shift the metabolic flux of the kynurenine pathway away from the neurotoxic branch and towards the production of kynurenic acid, an antagonist of ionotropic glutamate receptors with neuroprotective properties. Researchers at F. Hoffmann-La Roche Ltd. undertook a focused research program to identify potent and selective inhibitors of KMO, leading to the development of this compound in 1997[1].
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. The following protocol is a composite based on the synthetic route described by Röver et al. (1997).
Experimental Protocol: Synthesis of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide (this compound)
Materials:
-
2-Amino-4-(3-nitrophenyl)thiazole
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-(3-nitrophenyl)thiazole in anhydrous pyridine and cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 3,4-dimethoxybenzenesulfonyl chloride portion-wise while maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Pour the reaction mixture into ice-cold water and acidify with 2N HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide (this compound) as a solid.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of kynurenine 3-monooxygenase (KMO). KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-hydroxykynurenine.
By inhibiting KMO, this compound blocks this conversion, leading to two major downstream consequences:
-
Reduction of Neurotoxic Metabolites: The production of 3-hydroxykynurenine and its subsequent neurotoxic metabolite, quinolinic acid, is significantly decreased.
-
Increase of Neuroprotective Metabolites: The accumulation of L-kynurenine shunts the pathway towards its transamination by kynurenine aminotransferases (KATs), resulting in an increased synthesis of the neuroprotective metabolite, kynurenic acid.
The elevated levels of kynurenic acid can then antagonize the glycine site of NMDA receptors and alpha-7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity and conferring neuroprotection[1][2].
Figure 1. The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo studies. A summary of the key quantitative data is presented below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 37 nM | Rat KMO | [1] |
| Ki | 4.8 nM | Recombinant human KMO | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dose | Route | Effect | Reference |
| Rat | 30 mg/kg | p.o. | ~85% inhibition of cerebral KMO | [1] |
| Rat | 100 µmol/kg | p.o. | 7.5-fold increase in hippocampal kynurenic acid | [1] |
| Gerbil | 3-5 µmol/kg | p.o. | ED50 for KMO inhibition in the brain | [1] |
| Hamster | 50-150 mg/kg | i.p. | Significant reduction in dystonia severity | |
| Rat | 30 and 100 mg/kg | i.p. | Increased extracellular kynurenic acid in NAc shell |
Key Experimental Protocols
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds like this compound on KMO. The assay measures the formation of 3-hydroxykynurenine from L-kynurenine.
Materials:
-
Recombinant KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
This compound or other test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other quenching solution
-
HPLC-MS/MS system
Procedure:
-
Enzyme Preparation: Dilute the recombinant KMO enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a microplate, combine the KMO enzyme solution, the test compound solution (or vehicle control), and pre-warm to 37°C. Initiate the reaction by adding a solution of L-kynurenine and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which precipitates the enzyme.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the amount of 3-hydroxykynurenine formed using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the KMO inhibition assay.
In Vivo Microdialysis for Kynurenic Acid Measurement
This protocol outlines the procedure for measuring extracellular levels of kynurenic acid in the brain of a freely moving animal, a key method for assessing the in vivo efficacy of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence or mass spectrometric detection
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a perfusion pump.
-
Basal Sample Collection: Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular kynurenic acid.
-
Drug Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal or oral).
-
Post-Dose Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of kynurenic acid in the dialysate samples using a sensitive HPLC method, typically with fluorescence detection after derivatization or by mass spectrometry.
-
Data Analysis: Express the post-dose kynurenic acid levels as a percentage of the baseline levels and plot the time course of the drug's effect.
Conclusion
This compound is a seminal molecule in the study of the kynurenine pathway and its role in neurological and psychiatric disorders. Its discovery validated KMO as a druggable target and provided a powerful research tool to investigate the downstream effects of modulating this pathway. The detailed synthetic and experimental protocols provided in this guide, along with the summarized biological data, offer a valuable resource for researchers in the field of drug discovery and neuroscience. Further investigation into the therapeutic potential of KMO inhibitors, inspired by the pioneering work with this compound, continues to be an active and promising area of research.
References
Ro 61-8048's impact on glutamate receptor antagonism
An In-depth Technical Guide on the Impact of Ro 61-8048 on Glutamate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and competitive inhibitor of the enzyme kynurenine 3-monooxygenase (KMO). Its mechanism of action does not involve direct antagonism of glutamate receptors. Instead, it modulates glutamatergic neurotransmission indirectly by altering the metabolic fate of L-tryptophan down the kynurenine pathway. By inhibiting KMO, this compound shunts the metabolism of kynurenine away from the production of the neurotoxic NMDA receptor agonist quinolinic acid and towards the synthesis of kynurenic acid (KYNA). KYNA is a well-established endogenous antagonist of ionotropic glutamate receptors, including the NMDA (acting at the glycine co-agonist site), AMPA, and kainate receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its enzymatic inhibition and the resulting effects on KYNA levels, and detailed experimental protocols for its study.
Mechanism of Action: Indirect Glutamate Receptor Antagonism
This compound exerts its influence on glutamatergic systems by inhibiting kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] This inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA).[2] KYNA is a broad-spectrum antagonist of glutamate receptors.[3] It non-competitively antagonizes the glycine co-agonist site of the NMDA receptor and also acts on AMPA and kainate receptors.[3][4] Therefore, the glutamate receptor antagonism observed following the administration of this compound is a direct consequence of elevated endogenous levels of KYNA.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its downstream effector, kynurenic acid.
Table 1: this compound In Vitro and In Vivo Activity
| Parameter | Value | Species/System | Reference |
| KMO Inhibition (in vitro) | |||
| IC₅₀ | 37 nM | Cell-free assay | [1][2] |
| Kᵢ | 4.8 nM | Cell-free assay | [1] |
| KMO Inhibition (in vivo) | |||
| Cerebral Enzyme Inhibition | ~85% | Gerbil (30 µmol/kg, p.o.) | [2] |
| Effect on Kynurenic Acid Levels (in vivo) | |||
| Brain KYNA Increase | 2- to 3-fold | Hamster (100 mg/kg, i.p.) | [2][5] |
Table 2: Kynurenic Acid Glutamate Receptor Antagonism
| Receptor Target | Parameter | Value | Species/System | Reference |
| NMDA Receptor (Glycine Site) | IC₅₀ | 8 µM | Rat brain | [4] |
| α7 Nicotinic Acetylcholine Receptor | IC₅₀ | 7 µM | Cultured hippocampal neurons | [4] |
| GPR35 | EC₅₀ | 10.7 µM (mouse), 7.4 µM (rat), 39.2 µM (human) | Recombinant cell lines | [4] |
| Ionotropic Glutamate Receptors | Antagonist Concentration | 0.1 - 2.5 mM | Not specified | [3] |
Experimental Protocols
In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption during the KMO-catalyzed hydroxylation of L-kynurenine.
Principle: The enzymatic activity of KMO is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Recombinant human KMO
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
This compound or other test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of L-kynurenine, NADPH, and this compound in appropriate solvents (e.g., assay buffer for kynurenine and NADPH, DMSO for this compound).
-
In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding L-kynurenine and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment in the dt(sz) Mutant Hamster Model of Dystonia
This protocol describes the evaluation of this compound's antidystonic effects in a genetic model of paroxysmal dystonia.
Animal Model: Male and female dt(sz) mutant Syrian golden hamsters, which exhibit stress-induced dystonic episodes.[2][5]
Procedure:
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., 50% PEG300 in saline). Administer the drug or vehicle via intraperitoneal (i.p.) injection at doses ranging from 10 to 150 mg/kg.[2]
-
Induction of Dystonia: Following drug administration, induce dystonia by subjecting the hamsters to a mild stressor, such as placing them in a novel environment.
-
Behavioral Scoring: Observe the animals for a period of up to 3 hours.[2] Score the severity of dystonia at regular intervals using a standardized rating scale.
-
Brain Tissue Analysis (optional): At the end of the observation period, euthanize the animals and dissect brain regions of interest (e.g., striatum, cerebellum, brainstem).[5] Homogenize the tissue and analyze for kynurenic acid concentrations using methods like HPLC or LC-MS/MS to correlate behavioral effects with neurochemical changes.
Workflow Diagram for In Vivo Hamster Study
Caption: Experimental workflow for the hamster dystonia model.
Conclusion
This compound represents a significant tool for investigating the role of the kynurenine pathway in neurological and psychiatric disorders. Its impact on glutamate receptor antagonism is a well-defined, indirect mechanism mediated by the elevation of endogenous kynurenic acid. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of KMO inhibition. Future research should continue to elucidate the precise downstream effects of this compound-induced KYNA elevation on various glutamate receptor subtypes and their roles in complex disease states.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of Ro 61-8048 in Mouse Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vivo studies of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), in various mouse models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of KMO inhibition.
Core Mechanism of Action
This compound is a high-affinity competitive inhibitor of KMO, the enzyme responsible for converting kynurenine (KYN) into the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] By inhibiting KMO, this compound effectively shifts the kynurenine pathway (KP) towards the neuroprotective branch, leading to an increase in the production of kynurenic acid (KYNA), an antagonist of glutamate receptors.[2][3] This mechanism underlies its observed neuroprotective, anticonvulsant, and anti-inflammatory effects in various preclinical models.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound in mouse and other rodent models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 37 nM | [1][2][4] |
| Kᵢ | 4.8 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Various Mouse Models
| Mouse Model | Dosing Regimen | Key Findings | Reference |
| Pilocarpine-Induced Epilepsy | 42 mg/kg | Reduced seizure frequency and severity; ameliorated depressive-like behaviors. | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 100 mg/kg, i.p., daily for 7 days | Significantly ameliorated disease severity; increased Foxp3+ cells. | [3] |
| Middle Cerebral Artery Occlusion (MCAO) - Stroke | 40 mg/kg/day, i.p., immediately after stroke | Reduced ischemic infarct size; improved spontaneous locomotor activity. | [6] |
| Neuropathic Pain | Not specified | Reduced pain symptoms and enhanced the effectiveness of morphine. | [7] |
| Nicotine Self-Administration | Not specified | Dose-dependently reduced nicotine self-administration. | [6] |
| Human African Trypanosomiasis | 100 mg/kg, i.p., every second day | Significantly reduced neuroinflammatory response in the late CNS stage. | [8] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Details | Reference |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | [1][5][6][9] |
| Brain Penetrance | Poor | [10] |
| Effect on Kynurenine Pathway Metabolites | ↑ Kynurenic Acid (KYNA) levels, ↓ 3-Hydroxykynurenine (3-HK) levels, ↓ 3-HK/KYN ratio, ↑ KYNA/KYN ratio | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pilocarpine-Induced Epilepsy Model in Mice
Objective: To induce a chronic epilepsy model in mice to evaluate the anticonvulsant and neuroprotective effects of this compound.
Protocol:
-
Animal Model: Male Kunming (KM) mice are commonly used.[5]
-
Induction of Status Epilepticus (SE):
-
Administer scopolamine (e.g., 0.5 mg/ml, i.p.) to mitigate peripheral cholinergic effects.[4]
-
After 30 minutes, inject pilocarpine hydrochloride (e.g., 225-300 mg/kg, i.p.).[5][11]
-
Monitor mice for behavioral seizures using a modified Racine scale.[4][12] SE is characterized by continuous, prolonged limbic seizures.[4][12]
-
To control the duration of SE and reduce mortality, a benzodiazepine such as midazolam or levetiracetam can be administered 1 to 3 hours after the onset of SE.[4][11][12]
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound (e.g., 42 mg/kg) to the treatment group.[5]
-
-
Monitoring and Analysis:
-
Continuously monitor seizure frequency and severity using 24-hour video recording.[5]
-
Assess depressive-like behaviors using the sucrose preference test (SPT) and forced swim test (FST).[5]
-
Evaluate cognitive function using the Y-maze test and open field test (OFT).[5]
-
Measure kynurenine pathway metabolites (KYN, KYNA, 3-HK, 3-HANA) in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce a mouse model of multiple sclerosis to assess the anti-inflammatory and neuroprotective properties of this compound.
Protocol:
-
Animal Model: Specific mouse strains susceptible to EAE induction are used.
-
EAE Induction:
-
Induction is typically achieved by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is often administered on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in DMSO and dilute in sterile 0.9% saline to a concentration of 10 mg/ml, with the pH adjusted to 7.5.[3]
-
Initiate treatment when mice reach a clinical score of 2 and maintain this score for two consecutive days.[3]
-
Administer this compound intraperitoneally at a concentration of 100 mg/kg daily for 7 days.[3]
-
-
Monitoring and Analysis:
-
Measure clinical severity based on an approved clinical scoring scale (e.g., 0: normal; 1: loss of tail tone; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund state).[13]
-
Harvest plasma and CNS tissues after the treatment period for analysis of kynurenine pathway metabolites using techniques such as uHPLC and GC-MS.[3]
-
Analyze gene expression of key pathway enzymes and immune markers (e.g., FoxP3) using qRT-PCR.[3]
-
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in mice to investigate the neuroprotective effects of this compound in a stroke model.
Protocol:
-
Animal Model: Aged male WT C57Bl/6 mice are often used.[6]
-
MCAO Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).[14]
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a surgical monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][15]
-
The occlusion is typically maintained for a specific duration (e.g., 60 minutes) for a reversible MCAO model.[6]
-
-
This compound Administration:
-
Administer this compound (e.g., 40 mg/kg/day, i.p.) or vehicle immediately after the stroke.[6]
-
-
Monitoring and Analysis:
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Workflow: Pilocarpine-Induced Epilepsy Model
Caption: Workflow for the pilocarpine-induced epilepsy model and this compound evaluation.
Logical Relationship: Therapeutic Effects of this compound
Caption: Logical flow from this compound administration to its therapeutic effects.
References
- 1. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 3. Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 12. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of Ro 61-8048 for In Vivo Research
Introduction
Ro 61-8048 is a potent and competitive inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway.[1][2][3] By inhibiting KMO, this compound effectively shifts the kynurenine pathway, reducing the production of the neurotoxic metabolite quinolinic acid (QUIN) and increasing the levels of the neuroprotective kynurenic acid (KYNA).[4][5] This mechanism of action makes this compound a valuable tool in neuroscience research, with demonstrated anticonvulsant, neuroprotective, and antidystonic activities in various animal models.[1][2] This document provides detailed protocols for dissolving and preparing this compound for in vivo administration.
Data Presentation
Physicochemical and Solubility Data
This compound is a solid, yellow compound that is insoluble in water.[6] For in vivo studies, it must be dissolved in a suitable vehicle. Its solubility in common laboratory solvents is summarized below.
| Property | Value | Source |
| Molecular Weight | 421.45 g/mol | [1][2][6] |
| Formula | C₁₇H₁₅N₃O₆S₂ | [1][2][6] |
| CAS Number | 199666-03-0 | [1][2][6] |
| Solubility in DMSO | up to 100 mM (42.15 mg/mL) | [1][2] |
| 84 mg/mL (Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO) | [6] | |
| Solubility in Ethanol | up to 10 mM (4.21 mg/mL) | [1][2] |
| Solubility in Water | Insoluble | [6] |
Summary of Reported In Vivo Formulations and Dosages
The appropriate vehicle and dosage for this compound can vary depending on the animal model and administration route.
| Animal Model | Dosage | Administration Route | Vehicle | Source |
| Rats & Gerbils | 30-40 mg/kg | Oral (p.o.) | Not specified | [6] |
| Rats | 40 mg/kg | Not specified | DMSO | [5] |
| Rats | 42 mg/kg | Oral (p.o.) | Not specified | [7] |
| Mice | 42 mg/kg | Intraperitoneal (i.p.) | Tween 80, DMSO, Polyethylene Glycol 300 (PEG 300) | [4] |
| Hamsters | 150 mg/kg | Intraperitoneal (i.p.) | Not specified | [6] |
| Squirrel Monkeys | 10-20 mg/kg | Intramuscular (i.m.) | Not specified | [8] |
| General Example | Not specified | Not specified | 5% DMSO + 95% Corn Oil | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a study in mice and uses a common vehicle for compounds with poor water solubility.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Tween 80
-
Polyethylene glycol 300 (PEG 300)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle by mixing Tween 80, DMSO, and PEG 300. A commonly used ratio is a combination that ensures final concentrations are well-tolerated. One study used a vehicle composed of these three components, which was then used to dissolve the this compound powder.[4] A typical starting formulation for such a vehicle might be 10% DMSO, 10% Tween 80, and 40% PEG 300, brought to volume with saline.
-
Vortex the mixture thoroughly until it forms a clear, homogenous solution.
-
-
Calculate Required Amounts:
-
Determine the total volume of dosing solution needed based on the number of animals and the desired injection volume (e.g., 10 mL/kg).
-
Calculate the total mass of this compound required for your target dose (e.g., 42 mg/kg).
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the minimum required volume of DMSO to completely dissolve the powder. Vortex until the solution is clear. Gentle warming or brief sonication can aid dissolution.
-
Add the remaining vehicle components (Tween 80, PEG 300) to the DMSO-drug concentrate.
-
Vortex thoroughly.
-
Add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
Continue to vortex until the final solution is clear and homogenous.
-
-
Administration:
-
The final solution should be administered immediately after preparation.[6]
-
Administer the solution via intraperitoneal injection at the calculated volume.
-
Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle
This protocol is a general method for preparing a suspension for oral or subcutaneous administration.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 200 mg/mL).[6] Ensure it is fully dissolved and the solution is clear.
-
-
Prepare the Final Dosing Suspension:
-
In a separate sterile tube, measure the required volume of corn oil.
-
Calculate the volume of the DMSO stock solution needed to achieve the final target concentration. For example, to create a 10 mg/mL working solution, add 50 µL of a 200 mg/mL DMSO stock to 950 µL of corn oil.[6]
-
Add the DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously to ensure it is evenly mixed. This will form a suspension or emulsion.
-
-
Administration:
-
This formulation should be used immediately for optimal results.[6]
-
Mix well by vortexing immediately before drawing into the syringe for each animal.
-
Mandatory Visualization
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound within the kynurenine pathway of tryptophan metabolism.
Caption: this compound inhibits KMO, shifting metabolism towards neuroprotective KYNA.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 3. KMO Inhibitor I, this compound [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
Optimal Dosage of Ro 61-8048 for Rodent Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Ro 61-8048 for rodent experiments. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathway and experimental workflows. This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting KMO, this compound shifts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective agent, making it a valuable tool for investigating neurological and psychiatric disorders.[1][4]
Data Presentation: Summary of this compound Dosages in Rodent Models
The following tables summarize the effective dosages of this compound used in various rodent models, detailing the administration route, frequency, duration, and observed outcomes.
Table 1: this compound Dosage in Mouse Models
| Species/Strain | Administration Route | Dosage | Frequency & Duration | Key Outcomes |
| Epileptic Mice | Intraperitoneal (i.p.) | 42 mg/kg | Days 1, 2, 3, 4, 6, 8, 10, 12, and 14 of week 7 | Reduced seizure severity, improved depressive-like behaviors, and promoted recovery of body weight.[5] |
| C57BL/6J Mice (Ethanol Dependence) | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Reduced ethanol consumption and preference in both male and female mice.[5][6] |
| Mice (Surgical Brain Injury) | Intraperitoneal (i.p.) | 10 mg/kg and 40 mg/kg | 1, 30 minutes, and 6 hours post-injury | 40 mg/kg dose significantly reduced brain edema and improved neurological function. |
| EAE Mouse Model | Intraperitoneal (i.p.) | 100 mg/kg | Daily for 7 days | Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) disease progression.[7] |
Table 2: this compound Dosage in Rat Models
| Species/Strain | Administration Route | Dosage | Frequency & Duration | Key Outcomes |
| Wistar Rats (Nicotine Self-Administration) | Intraperitoneal (i.p.) | 30, 56, and 100 mg/kg | Pretreatment 40 minutes before session | Dose-dependently reduced nicotine self-administration.[8] |
| Male Albino Rats (Focal/Global Brain Ischemia) | Oral (p.o.) | 40 mg/kg | Not specified | Reduced ischemic brain damage.[2] |
| Rats (Surgical Brain Injury) | Intraperitoneal (i.p.) | 10 mg/kg and 40 mg/kg | 1, 30 minutes, and 6 hours post-SBI | 40 mg/kg reduced brain water content and improved long-term neurological function.[9] |
| Freely Moving Rats (Microdialysis) | Intraperitoneal (i.p.) | 30 and 100 mg/kg | Single dose | Increased extracellular kynurenic acid levels in the nucleus accumbens shell.[10] |
| Rats (Pneumococcal Meningitis) | Intraperitoneal (i.p.) | 75 mg/kg | 8, 16, 24, and 32 hours after infection | Reduced neurotoxic kynurenine metabolites.[11] |
Table 3: this compound Dosage in Other Rodent Models
| Species/Strain | Administration Route | Dosage | Frequency & Duration | Key Outcomes |
| dtsz mutant Syrian golden hamsters (Dystonia) | Intraperitoneal (i.p.) | 50, 100, and 150 mg/kg | Single dose | Significantly reduced the severity of dystonia.[1] |
| Gerbils (Cerebral Enzyme Inhibition) | Oral (p.o.) | 30 µmol/kg | Single dose | Peaked inhibition of the cerebral enzyme after 2 hours.[1] |
Signaling Pathway of this compound
This compound acts as a competitive inhibitor of Kynurenine 3-monooxygenase (KMO).[3] This enzyme is a critical juncture in the kynurenine pathway, catalyzing the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, this compound redirects the metabolic flux of kynurenine towards the synthesis of kynurenic acid (KYNA), which has neuroprotective properties.[4]
Caption: Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Protocols
This section provides a generalized protocol for the administration of this compound in rodent experiments, based on methodologies cited in the literature.
1. Materials
-
This compound powder
-
Vehicle solution (e.g., Dimethyl sulfoxide (DMSO), Tween 80, Saline)
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., NaOH)
2. Preparation of this compound Solution
-
For Intraperitoneal (i.p.) Injection:
-
Dissolve this compound powder in a suitable vehicle. Common vehicles include:
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
-
For Oral (p.o.) Administration:
-
Formulations for oral gavage may require suspension in a vehicle like 0.5% methylcellulose. Specific details on oral formulations were less prevalent in the reviewed literature.
-
3. Animal Handling and Dosing
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
Calculate the required volume of this compound solution based on the animal's body weight and the target dosage (mg/kg).
-
For i.p. injection, gently restrain the animal and administer the solution into the peritoneal cavity.
-
For p.o. administration, use a gavage needle to deliver the solution directly into the stomach.
-
-
Control Group: Administer the vehicle solution alone to the control group using the same volume and route of administration.
4. Post-Administration Monitoring
-
Observe the animals for any adverse effects following administration.
-
Proceed with the planned behavioral or physiological assessments according to the experimental design.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound.
Caption: A generalized experimental workflow for a rodent study using this compound.
Disclaimer: This document is intended for research purposes only. The optimal dosage of this compound may vary depending on the specific research question, animal model, and experimental conditions. It is crucial to consult the primary literature and conduct pilot studies to determine the most appropriate dose for your specific application. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuating Nicotine Reinforcement and Relapse by Enhancing Endogenous Brain Levels of Kynurenic Acid in Rats and Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ro 61-8048 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][] By inhibiting KMO, this compound effectively shifts the metabolic pathway towards the production of kynurenic acid (KYNA), an endogenous antagonist of the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism underlies its demonstrated neuroprotective, anticonvulsant, and antidystonic properties in various preclinical models.[1][2][3][5] These application notes provide detailed protocols for utilizing this compound to investigate neuroprotection in primary neuronal cell cultures, a critical in vitro model for studying neurodegenerative diseases and screening potential therapeutic agents.
Mechanism of Action
This compound competitively inhibits KMO, leading to an accumulation of its substrate, kynurenine. This surplus kynurenine is then preferentially metabolized by kynurenine aminotransferases (KATs) to form KYNA. The elevated levels of KYNA act as an antagonist at the glycine site of NMDA receptors, thereby reducing glutamate-mediated excitotoxicity, a common pathway in neuronal cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 421.45 g/mol | [1][3] |
| Formula | C₁₇H₁₅N₃O₆S₂ | [1][3] |
| IC₅₀ (KMO) | 37 nM | [1][3][][6] |
| Kᵢ (KMO) | 4.8 nM | [1][2][3] |
| Solubility | 100 mM in DMSO, 10 mM in ethanol | [1][3] |
| Purity | ≥98% (HPLC) | [1][3] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Application | Suggested Starting Concentration Range | Notes |
| KMO Inhibition Assay | 1 nM - 1 µM | Based on reported IC₅₀ and Kᵢ values. |
| Neuroprotection in Primary Neurons | 100 nM - 10 µM | Inferred from the neuroprotective concentrations of kynurenic acid (low micromolar range) and the need to sufficiently inhibit KMO to produce it.[7][8] |
| Toxicity Assessment | > 50 µM | A study showed inactivity against T. brucei at concentrations up to 50 µM, suggesting low cytotoxicity at this range.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons using Glutamate-Induced Excitotoxicity Model
This protocol outlines a typical workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
Procedure:
-
Cell Plating:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse cortices using standard dissection and dissociation protocols.
-
Plate the neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well in supplemented Neurobasal medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 7-10 days to allow for maturation.
-
-
Treatment with this compound:
-
After 7-10 days in vitro, replace half of the culture medium with fresh medium.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. Recommended final concentrations to test: 100 nM, 1 µM, 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 24 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of glutamate in the culture medium. A final concentration of 100 µM is often used to induce excitotoxicity, but this should be optimized for your specific culture conditions.[10][11][12]
-
Add the glutamate solution to the wells (except for the untreated control wells) and incubate for 24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
a) MTT Assay (Cell Viability):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) LDH Assay (Cytotoxicity):
-
Carefully collect 50 µL of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating at room temperature before measuring the absorbance.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Data Analysis and Interpretation
The neuroprotective effect of this compound can be quantified by observing a dose-dependent increase in cell viability (MTT assay) and a decrease in cytotoxicity (LDH assay) in the glutamate-treated groups pre-treated with the compound compared to the glutamate-only treated group.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions such as cell density, drug concentrations, and incubation times for their specific experimental setup.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 3. rndsystems.com [rndsystems.com]
- 5. Measurement of Cell Viability [bio-protocol.org]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Ro 61-8048
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting KMO, this compound effectively shifts the pathway towards the production of kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors, while reducing the formation of the neurotoxic metabolite quinolinic acid (QUIN).[1][4] This mechanism of action underlies its neuroprotective, anticonvulsant, and antidystonic effects observed in various preclinical models.[3] Intracerebroventricular (ICV) injection is a critical technique for administering this compound directly into the central nervous system, bypassing the blood-brain barrier and allowing for the direct investigation of its central effects.
These application notes provide a detailed protocol for the ICV injection of this compound in a murine model, along with relevant quantitative data and a diagram of the affected signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| IC₅₀ | 37 nM | [1][2] |
| Kᵢ | 4.8 nM | [2][3] |
Table 2: In Vivo Administration of this compound (Various Routes)
| Animal Model | Route of Administration | Dosage | Observed Effect | Source |
| Gerbils | Oral (p.o.) | 30 µmol/kg | ~85% inhibition of cerebral KMO | [1] |
| Rats | Oral (p.o.) | 40 mg/kg | Reduced ischemic brain damage | [2] |
| dtsz Hamsters | Intraperitoneal (i.p.) | 50, 100, 150 mg/kg | Significantly reduced severity of dystonia | [1][5] |
| Rats | Intraperitoneal (i.p.) | 30, 56, 100 mg/kg | Dose-dependently reduced nicotine self-administration | [6] |
| Mice (Neuropathic Pain Model) | Intracerebroventricular (i.c.v.) | 0.4 µg/2 µl/day | Abrogated depression-like behavior | [7] |
Signaling Pathway
The diagram below illustrates the kynurenine pathway and the mechanism of action of this compound.
Experimental Protocol: Intracerebroventricular Injection of this compound in Mice
This protocol details the materials and methodology for the stereotaxic ICV injection of this compound into the mouse brain.
Materials
-
This compound (powder form)
-
Vehicle (e.g., 20% DMSO in sterile saline)[7]
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)[8][9][10]
-
Hamilton syringe (10 µl) with a 32-gauge needle
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Analgesics (e.g., Buprenorphine, Meloxicam)[8]
-
Antiseptics (e.g., Betadine, 70% ethanol)
-
Topical eye ointment
Procedure
1. Preparation of this compound Solution
-
Prepare the this compound solution in the chosen vehicle. For example, to achieve a dose of 0.4 µg in 2 µl, dissolve the appropriate amount of this compound in 20% DMSO in sterile saline.[7]
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
2. Animal Preparation and Anesthesia
-
Administer pre-operative analgesics as per institutional guidelines (e.g., Buprenorphine one hour before surgery and Meloxicam 30 minutes before).[8]
-
Anesthetize the mouse using either an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.[8][9][10]
-
Confirm the depth of anesthesia by checking for the absence of a pedal reflex (toe pinch).[8]
-
Shave the fur from the scalp to expose the surgical area.
-
Secure the mouse in the stereotaxic frame, ensuring the head is level.[8]
-
Apply a topical eye ointment to prevent corneal drying.
3. Surgical Procedure
-
Disinfect the scalp with alternating scrubs of Betadine and 70% ethanol three times.[8]
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
For ICV injection, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -3.0 mm.[8] These coordinates target the lateral ventricles.
-
Using a sterile drill, create a small burr hole at the target ML and AP coordinates.
4. Intracerebroventricular Injection
-
Load the Hamilton syringe with the this compound solution and mount it on the stereotaxic manipulator.
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the solution at a slow rate (e.g., 1 µl/min) to allow for diffusion and prevent tissue damage.[9]
-
After the injection is complete, leave the needle in place for at least 5 minutes to prevent backflow of the injectate upon withdrawal.[8]
-
Slowly retract the needle.
5. Post-Operative Care
-
Suture the incision or close it with tissue adhesive.[8]
-
Administer subcutaneous sterile saline to rehydrate the animal.[8]
-
Remove the mouse from the stereotaxic frame and place it in a clean cage on a heating pad to maintain body temperature during recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Administer post-operative analgesics for at least three consecutive days.[8]
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow for ICV injection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 4. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice [mdpi.com]
- 5. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of neuronal kynurenine 3-monooxygenase mediates depression-like behavior in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse brain stereotaxic injections [bio-protocol.org]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. Rodent intracerebroventricular AAV injections [protocols.io]
Application of Ro 61-8048 in Epilepsy Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] In the context of epilepsy, there is growing interest in modulating this pathway as it produces several neuroactive metabolites that can either be neurotoxic or neuroprotective. The inhibition of KMO by this compound presents a promising therapeutic strategy by shifting the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), while reducing the formation of neurotoxic compounds like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[2] This document provides detailed application notes and protocols for utilizing this compound in preclinical epilepsy research models.
Mechanism of Action and Signaling Pathway:
The primary mechanism of this compound in the context of epilepsy is the inhibition of the KMO enzyme. This leads to a redirection of kynurenine metabolism. Instead of being converted to 3-HK, which is a precursor to the excitotoxic NMDA receptor agonist quinolinic acid, kynurenine is increasingly metabolized to KYNA. KYNA is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site), and has been shown to possess anticonvulsant and neuroprotective properties.[1][2][3] By increasing the ratio of neuroprotective KYNA to neurotoxic metabolites, this compound helps to dampen excessive glutamatergic neurotransmission, a key factor in the pathophysiology of epilepsy.
Caption: Figure 1: this compound inhibits KMO, shifting kynurenine metabolism towards neuroprotective KYNA.
Quantitative Data from Preclinical Epilepsy Models
The following tables summarize the quantitative effects of this compound in a mouse model of epilepsy.
Table 1: Effect of this compound on Seizure Frequency and Severity
| Treatment Group | Seizure Frequency (Pre-treatment) | Seizure Frequency (Post-treatment) | Seizure Severity (Pre-treatment) | Seizure Severity (Post-treatment) |
| Epilepsy Model (EM) | 7.0 (3.75–9.5) | 6.5 (4.25–10) | 3.82 (3.73–4.10) | 4.00 (3.76–4.16) |
| This compound-treated (RM) | 7.0 (3.75–9.5) | 3.0 (1.5–3.5) | 3.87 (3.73–4.07) | 1.42 (1.00–2.23) |
*Data presented as median (interquartile range). *p < 0.05 compared to pre-treatment. Data extracted from a study in an epileptic mouse model.[2]
Table 2: Effect of this compound on Kynurenine Pathway Metabolites in the Brain
| Analyte | Epilepsy Model (EM) Group | This compound-treated (RM) Group |
| 3-HANA Level | Increased | Decreased |
| 3-HK/KYN Ratio | Increased | Reduced |
| KYNA Level | Decreased | Increased |
| KYNA/KYN Ratio | Decreased | Increased |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the epilepsy model group. Data adapted from a study in epileptic mice.[4]
Experimental Protocols
The following are detailed protocols for the application of this compound in common epilepsy research models.
Protocol 1: Pentylenetetrazol (PTZ) Kindling Model of Epilepsy in Mice
This protocol establishes a chronic epilepsy model to assess the anti-epileptogenic or anticonvulsant effects of this compound.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., saline containing 60 mM NaOH, adjusted to pH 7.4)[5]
-
Male C57BL/6 mice (8-10 weeks old)
-
Injection syringes and needles (e.g., 27-gauge)
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Animal Habituation: House mice individually for at least one week before the experiment with ad libitum access to food and water.
-
PTZ Solution Preparation: Dissolve PTZ in sterile 0.9% saline to a final concentration for a sub-convulsive dose (e.g., 35-40 mg/kg).[6][7]
-
This compound Solution Preparation: Prepare a stock solution of this compound in the appropriate vehicle. A final injection volume of 10 ml/kg is common.
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day.[7]
-
Immediately after each PTZ injection, place the mouse in the observation chamber and record seizure behavior for 30 minutes.
-
Score the seizure severity using the Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic forelimb convulsions
-
Stage 4: Generalized clonic convulsions with rearing
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
-
Treatment with this compound:
-
To test anti-epileptogenic effects: Administer this compound (e.g., 40-50 mg/kg, i.p.) or vehicle 30-60 minutes before each PTZ injection during the kindling phase.[5][8]
-
To test anticonvulsant effects: Once animals are fully kindled (consistently showing Stage 4 or 5 seizures), administer this compound or vehicle 30-60 minutes before a PTZ challenge.
-
-
Data Analysis: Compare seizure scores, latency to first seizure, and the number of PTZ injections required to reach a fully kindled state between the this compound-treated and vehicle-treated groups.
Caption: Figure 2: Workflow for the PTZ Kindling Epilepsy Model with this compound Treatment.
Protocol 2: Kainic Acid (KA)-Induced Seizure Model in Mice
This protocol induces acute seizures and status epilepticus to evaluate the neuroprotective and anticonvulsant effects of this compound.
Materials:
-
Kainic acid (KA)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Injection syringes and needles
-
Observation chamber
Procedure:
-
Animal Habituation: As described in Protocol 1.
-
KA Solution Preparation: Dissolve KA in sterile 0.9% saline. The dose can be adjusted to induce different seizure severities (e.g., 10-30 mg/kg, i.p.).[9][10]
-
This compound Solution Preparation: As described in Protocol 1.
-
Treatment and Seizure Induction:
-
Administer this compound (e.g., 40-50 mg/kg, i.p.) or vehicle 30-60 minutes prior to KA administration.
-
Administer KA (e.g., 20 mg/kg, i.p.).
-
Immediately place the mouse in the observation chamber and monitor for seizure activity for at least 2-4 hours.
-
Score seizure severity using a modified Racine scale or a similar behavioral scale.[9]
-
-
Data Analysis: Compare the latency to the first seizure, seizure severity scores, and duration of seizure activity between the this compound-treated and vehicle-treated groups. For neuroprotection studies, brain tissue can be collected at a later time point (e.g., 24-72 hours) for histological analysis of neuronal damage.
Protocol 3: Measurement of Kynurenine Pathway Metabolites in Brain Tissue
This protocol outlines the general steps for quantifying KYNA and 3-HK in brain tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Brain tissue from experimental animals
-
Homogenization buffer
-
Perchloric acid
-
HPLC system with a C18 reversed-phase column and electrochemical or fluorescence detector
-
Standards for KYNA and 3-HK
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Weigh the tissue and homogenize in an appropriate buffer.
-
-
Protein Precipitation:
-
Add perchloric acid to the homogenate to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant and filter it.
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate the metabolites using a C18 column with an appropriate mobile phase.
-
Detect and quantify KYNA and 3-HK using an electrochemical or fluorescence detector by comparing the peak areas to those of known standards.[11][12][13]
-
-
Data Analysis: Normalize the metabolite concentrations to the tissue weight and compare the levels between different treatment groups.
References
- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of electrical hippocampal kindling of seizures on amino acids and kynurenic acid concentrations in brain structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. 2.5. Mouse kainic acid model [bio-protocol.org]
- 10. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 11. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and measurement of kynurenic acid in the rat brain and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of 3-hydroxykynurenine in brain by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 61-8048 in Dystonia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystonia is a complex neurological movement disorder characterized by involuntary, sustained muscle contractions that lead to twisting, repetitive movements and abnormal postures. Developing effective therapeutics requires robust preclinical evaluation in relevant animal models. The dt(sz) mutant hamster is a well-established genetic model of paroxysmal non-kinesigenic dyskinesia, where dystonic episodes can be reliably induced by stress.[1][2][3] This model is particularly valuable for screening and characterizing potential antidystonic compounds.
Ro 61-8048 is a potent, selective, and brain-penetrant inhibitor of the enzyme kynurenine 3-monooxygenase (KMO).[4][5] Its investigation in the dt(sz) hamster model has provided significant insights into the role of the kynurenine pathway in the pathophysiology of dystonia and highlights a promising therapeutic strategy.[6][7] These notes provide a comprehensive overview, data summary, and detailed protocols for utilizing this compound in dystonia research.
Mechanism of Action
This compound exerts its therapeutic effect by modulating the kynurenine pathway, a major route of tryptophan metabolism. The compound is a high-affinity competitive inhibitor of KMO (IC₅₀ = 37 nM; Kᵢ = 4.8 nM), the enzyme responsible for converting kynurenine into 3-hydroxykynurenine (3-HK).[8]
By inhibiting KMO, this compound effectively shunts the pathway away from the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist.[7][9] Instead, this inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA).[6][10] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site).[4][10] The resulting elevation of brain KYNA levels is believed to dampen excessive glutamatergic neurotransmission, which is implicated in the pathophysiology of dystonia, thereby producing the observed antidystonic effects.[6][11]
Data Presentation: Efficacy in the dt(sz) Hamster Model
The antidystonic effects of this compound have been quantified following both systemic and direct intracerebral administration in the dt(sz) hamster model.
Table 1: Efficacy of Systemic (Intraperitoneal) this compound
| Dose (mg/kg, i.p.) | Effect on Dystonia Severity | Onset of Action | Side Effects Observed | Reference(s) |
|---|---|---|---|---|
| 10 - 25 | No significant antidystonic effect | - | None reported | [6] |
| 50 | Significant reduction | Not specified | No marked central adverse effects | [6][12] |
| 100 | Significant reduction | Fast | Moderate sedation and hypolocomotion | [6][12] |
| 150 | Significant reduction | Fast; also delayed onset of dystonic attacks | Moderate sedation and hypolocomotion |[6][8][12] |
Table 2: Efficacy of Intrastriatal this compound
| Dose (µ g/hemisphere ) | Effect on Dystonia Severity | Target Brain Region | Reference(s) |
|---|
| 60 - 80 | Significant reduction | Striatum |[3][11] |
Table 3: Biochemical Effects of this compound in dt(sz) Hamster Brain
| Dose (mg/kg, i.p.) | Brain Region | Change in Kynurenic Acid (KYNA) | Reference(s) |
|---|---|---|---|
| 100 | Striatum | 2- to 3-fold increase | [6] |
| 100 | Cerebellum | 2- to 3-fold increase | [6] |
| 100 | Brainstem | 2- to 3-fold increase |[6] |
Experimental Protocols
The following protocols are based on methodologies reported in studies using this compound in the dt(sz) hamster model of paroxysmal dystonia.
Protocol 1: Systemic Administration and Behavioral Assessment
1.1. Objective: To assess the antidystonic efficacy of systemically administered this compound in the dt(sz) hamster model.
1.2. Materials:
-
Male and female dt(sz) mutant Syrian golden hamsters (age 30-40 days, when dystonia severity peaks).[2][4]
-
Non-dystonic control hamsters (age-matched).
-
This compound powder.
-
Vehicle solution (e.g., DMSO and sterile 0.9% saline, or saline containing 60 mM NaOH, pH adjusted to 7.4).[5]
-
Standard animal cages and a novel observation cage.
-
Syringes and needles for intraperitoneal (i.p.) injection.
1.3. Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate vehicle. For example, dissolve in DMSO and then dilute in sterile saline to the final desired concentration (e.g., for doses of 50, 100, 150 mg/kg).[5] Ensure the solution is homogenous before administration. Prepare a vehicle-only solution for the control group.
-
Induction of Dystonia (Stress Stimulus): Dystonic episodes are reliably precipitated by a mild stress stimulus.[1][3]
-
Remove the hamster from its home cage.
-
Administer the i.p. injection of either this compound or vehicle. This injection is part of the stressor.
-
Immediately place the animal into a novel, clean plastic cage for observation.[2]
-
-
Behavioral Scoring:
-
Begin observation immediately after placing the animal in the new cage.
-
Score the severity of dystonia for a period of up to 3 hours using an established scoring system for this model.[2][4]
-
The scoring typically involves staging the progression of abnormal movements and postures, which may include flattened posture while walking, facial contortions, sustained posturing of limbs and trunk, and falling over.[4]
-
Key parameters to record are the maximum severity score reached and the latency to the onset of dystonic movements.
-
-
Data Analysis: Compare the dystonia severity scores and onset latencies between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Biochemical Analysis of Kynurenic Acid Levels
2.1. Objective: To quantify the change in kynurenic acid (KYNA) levels in specific brain regions following systemic administration of this compound.
2.2. Materials:
-
Animals treated as described in Protocol 1.
-
Surgical tools for decapitation and brain dissection.
-
Cryovials or tubes for sample storage.
-
Liquid nitrogen or dry ice for snap-freezing.
-
Homogenizer.
-
HPLC system with fluorescence detection or LC-MS/MS for KYNA quantification.
2.3. Procedure:
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., corresponding to the peak behavioral effect), euthanize the hamsters by decapitation.
-
Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate the regions of interest, such as the striatum, cerebellum, and brainstem.[6]
-
Sample Preservation: Immediately snap-freeze the dissected brain regions in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
KYNA Quantification: Analyze the supernatant to determine the concentration of KYNA using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Normalize KYNA concentrations to the tissue weight. Compare the KYNA levels between vehicle-treated and this compound-treated groups using statistical tests (e.g., t-test or ANOVA).
Experimental Workflow and Logic
The successful application of this compound in dystonia research follows a logical workflow from animal preparation to multi-modal data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pharmacological manipulation of GABAergic neurotransmission in a new mutant hamster model of paroxysmal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the kynurenine 3-hydroxylase inhibitor this compound after intrastriatal injections on the severity of dystonia in the dt sz mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sz mutant hamster: a genetic model of epilepsy or of paroxysmal dystonia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Employing Ro 61-8048 to Investigate Cerebral Malaria Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral malaria (CM) is a severe and often fatal complication of Plasmodium falciparum infection, characterized by neurological dysfunction.[1][2] The pathogenesis of CM is complex, involving an imbalance in the production of neurotoxic and neuroprotective factors triggered by the parasite-induced cerebral inflammation.[2] A key pathway implicated in this process is the kynurenine pathway, which is involved in tryptophan metabolism and generates several neuroactive metabolites.[1][2][3]
Ro 61-8048 is a potent and selective inhibitor of kynurenine-3-hydroxylase (KMO), a critical enzyme in the kynurenine pathway.[2][4] By inhibiting KMO, this compound shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the production of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[2][3][4] This modulation of the kynurenine pathway has shown therapeutic potential in preclinical models of neurological disorders, including cerebral malaria.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the pathogenesis of cerebral malaria. It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols for in vivo models, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative findings from studies employing this compound in a murine model of cerebral malaria.
Table 1: Effect of this compound on Survival in P. berghei ANKA-Infected Mice
| Treatment Group | Median Survival (Days) | Percent Survival at Day 20 | Reference |
| Infected + Vehicle | 7 | 0% | [2] |
| Infected + this compound | 21 | 100% (at day 7) | [2] |
Note: In the this compound-treated group, mice did not develop neurological symptoms of cerebral malaria but succumbed to severe anemia and high parasitemia around day 20 post-infection.[2]
Table 2: Effect of this compound on Brain Kynurenine Pathway Metabolites and Inflammatory Markers
| Analyte | Control | Infected + Vehicle | Infected + this compound | Reference |
| Kynurenic Acid (pmol/g) | Undetectable | Undetectable | 15.2 ± 2.4 | [2] |
| Picolinic Acid (pmol/g) | 1.8 ± 0.3 | 6.3 ± 0.9 | 2.1 ± 0.3 | [1][2] |
| MIP-1α (pg/mg protein) | 1.9 ± 0.3 | 12.1 ± 1.5 | 6.8 ± 0.8 | [2] |
Data are presented as mean ± SEM. Measurements were taken on day 6 post-infection.
Signaling Pathways and Experimental Workflow
Kynurenine Pathway and the Action of this compound
The following diagram illustrates the kynurenine pathway of tryptophan metabolism and highlights the inhibitory action of this compound on kynurenine-3-hydroxylase (KMO).
References
Application Notes and Protocols for Ro 61-8048 in Nicotine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), in preclinical studies of nicotine self-administration. By inhibiting KMO, this compound effectively increases the levels of kynurenic acid (KYNA) in the brain.[1][2][3] KYNA, an endogenous neuromodulator, acts as a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs), which are implicated in the reinforcing effects of nicotine.[2][3][4] This document outlines the mechanism of action, experimental protocols, and key quantitative findings from studies investigating the potential of this compound as a therapeutic agent for nicotine addiction.
Mechanism of Action
This compound exerts its effects by modulating the kynurenine pathway, the primary metabolic route of tryptophan.[5] The drug is a potent and competitive inhibitor of KMO, with a Ki of 4.8 nM and an IC50 of 37 nM.[1] By blocking KMO, this compound shifts the kynurenine pathway towards the synthesis of KYNA.[2][3][6] Elevated brain levels of KYNA then antagonize the function of α7nAChRs, thereby reducing the rewarding and reinforcing properties of nicotine.[2][3][6] This mechanism has been shown to decrease nicotine self-administration and prevent relapse to nicotine-seeking behavior in animal models.[6][7][8]
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound in the context of nicotine addiction is depicted below.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in nicotine self-administration studies are provided below. These protocols are based on established preclinical models in rats and squirrel monkeys.
Nicotine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of nicotine in rats.
Subjects:
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Nicotine Self-Administration:
-
Train rats to self-administer nicotine (0.03 mg/kg/infusion, i.v.) on a fixed-ratio (FR) schedule. A common starting point is an FR1 schedule, progressing to FR5.[9]
-
Each lever press on the active lever results in a nicotine infusion, often paired with a visual or auditory cue (e.g., cue light illumination).[9]
-
Lever presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions are typically 1-2 hours daily.
-
-
This compound Administration:
-
Data Analysis:
-
The primary dependent variables are the number of infusions earned and the number of active and inactive lever presses.
-
Statistical analysis is typically performed using ANOVA to compare the effects of different doses of this compound to vehicle treatment.
-
Cue-Induced Reinstatement of Nicotine Seeking in Rats
This protocol assesses the ability of this compound to prevent relapse to nicotine-seeking behavior.
Procedure:
-
Acquisition and Extinction: Following stable nicotine self-administration, begin extinction sessions where lever presses no longer result in nicotine infusion or the presentation of cues.[9] Continue until responding on the active lever is significantly reduced.
-
Reinstatement Test:
-
Administer this compound or vehicle prior to the test session.
-
Reintroduce the nicotine-associated cues (e.g., cue light) contingent on active lever pressing, but without nicotine delivery.[9]
-
-
Data Analysis:
-
Measure the number of active and inactive lever presses. A significant increase in active lever pressing in the vehicle group upon cue presentation indicates reinstatement.
-
Compare the level of reinstatement between the this compound and vehicle-treated groups.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on nicotine self-administration and related behaviors.
Table 1: Effect of this compound on Nicotine Self-Administration in Rats
| Dose of this compound (mg/kg, i.p.) | Nicotine Dose (µg/kg/injection) | Schedule | % Decrease in Active Lever Presses (vs. Vehicle) | % Decrease in Nicotine Injections (vs. Vehicle) | Reference |
| 30 | 30 | FR1 | Dose-dependent reduction observed | Dose-dependent reduction observed | [6] |
| 56 | 30 | FR1 | Dose-dependent reduction observed | Dose-dependent reduction observed | [6] |
| 100 | 30 | FR1 | Significant reduction | Significant reduction | [6] |
Table 2: Effect of this compound on Nicotine Self-Administration in Squirrel Monkeys
| Dose of this compound (mg/kg, i.m.) | Nicotine Dose (µg/kg/injection) | Schedule | % Decrease in Nicotine Injections (vs. Vehicle) | Reference |
| 10 | 30 | FR10 | Significant decrease | [7] |
| 20 | 30 | FR10 | Significant decrease | [7] |
| 30 | 30 | FR10 | Significant decrease | [7] |
Table 3: Effect of this compound on Nicotine-Induced Dopamine Release in the Nucleus Accumbens Shell of Rats
| Treatment | % of Basal Dopamine Release | Reference |
| Vehicle + Nicotine (0.4 mg/kg, s.c.) | ~150% | [11] |
| This compound (100 mg/kg, i.p.) + Nicotine (0.4 mg/kg, s.c.) | ~100% (Blocked nicotine-induced increase) | [11] |
Conclusion
The KMO inhibitor this compound has demonstrated significant efficacy in reducing nicotine self-administration and preventing relapse in preclinical models. Its mechanism of action, involving the enhancement of brain KYNA levels and subsequent negative allosteric modulation of α7nAChRs, presents a novel therapeutic strategy for smoking cessation. The protocols and data presented here provide a foundation for further research and development of KMO inhibitors for the treatment of nicotine dependence.
References
- 1. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 2. Frontiers | Kynurenine 3-Monooxygenase Gene Associated With Nicotine Initiation and Addiction: Analysis of Novel Regulatory Features at 5′ and 3′-Regions [frontiersin.org]
- 3. Kynurenine 3-Monooxygenase Gene Associated With Nicotine Initiation and Addiction: Analysis of Novel Regulatory Features at 5′ and 3′-Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addiction and the kynurenine pathway: A new dancing couple? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuating Nicotine Reinforcement and Relapse by Enhancing Endogenous Brain Levels of Kynurenic Acid in Rats and Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brain kynurenic acid: Topics by Science.gov [science.gov]
- 9. Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Kynurenic Acid Levels Following Ro 61-8048 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing several neuroactive metabolites.[1][2] A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which converts kynurenine into 3-hydroxykynurenine (3-HK). Ro 61-8048 is a potent, selective, and brain-penetrant inhibitor of KMO, with an IC50 of 37 nM.[3][4] By blocking KMO, this compound redirects the metabolic flux of kynurenine towards its transamination by kynurenine aminotransferases (KATs), leading to a significant increase in the synthesis and extracellular concentrations of kynurenic acid (KYNA).[3][5][6]
KYNA is an endogenous antagonist of glutamate receptors, particularly the glycine site of NMDA receptors, and exhibits neuroprotective, anticonvulsant, and antidystonic properties.[7] Therefore, accurately measuring the change in KYNA levels following this compound administration is critical for evaluating the compound's pharmacodynamic effects and therapeutic potential. These application notes provide a summary of the effects of this compound on KYNA levels and detailed protocols for its quantification in biological samples.
Mechanism of Action of this compound
This compound competitively inhibits the KMO enzyme. This inhibition reduces the production of downstream neurotoxic metabolites like quinolinic acid (QUIN) and shunts the pathway toward the synthesis of the neuroprotective metabolite KYNA.[5][6][8]
Caption: Kynurenine pathway showing the inhibitory action of this compound on KMO.
Quantitative Data on this compound Efficacy
Treatment with this compound has been shown to significantly elevate KYNA levels in various preclinical models. The table below summarizes these findings.
| Animal Model | Dosage & Administration | Tissue / Sample | Observed Effect on Kynurenic Acid (KYNA) | Reference |
| dtsz Mutant Hamsters | 100 mg/kg, i.p. | Striatum, Cerebellum, Brainstem | Two- to threefold increase | [3][7] |
| Male Rats (Surgical Brain Injury) | 40 mg/kg | Brain Tissue | Significant increase in expression | [5] |
| Gerbils | 30 µmol/kg (approx. 12.6 mg/kg), p.o. | Brain | ~85% inhibition of KMO, leading to increased KYNA | [3] |
| Mice (Immune-stimulated) | "Large doses" | Blood and Brain | Significant increase | [8] |
Experimental Protocols
This section provides detailed protocols for in vivo studies and subsequent sample analysis to measure KYNA levels after this compound treatment.
Caption: General experimental workflow from animal treatment to data analysis.
-
Reagent Preparation:
-
This compound is soluble in DMSO up to approximately 84 mg/mL.[4]
-
For a stock solution, dissolve this compound powder in fresh, high-quality DMSO to a concentration of 10-20 mg/mL.
-
For intraperitoneal (i.p.) or oral (p.o.) administration, the DMSO stock solution can be further diluted in a vehicle such as corn oil to the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, the final injection volume should be appropriate, typically 100-200 µL).[4] Ensure the final concentration of DMSO is low to avoid toxicity.
-
-
Administration:
-
Sample Collection:
-
Collect blood (for plasma) and/or tissues (e.g., brain) at predetermined time points post-administration. KMO inhibition in gerbils has been shown to peak at 2 hours and persist for up to 8 hours.[3]
-
For plasma, collect whole blood in tubes containing an anticoagulant (e.g., EDTA), centrifuge at 2000 x g for 10 minutes at 4°C, and collect the supernatant.
-
For brain tissue, rapidly dissect the region of interest, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
This protocol describes the extraction of KYNA from biological matrices.
-
Tissue Homogenization (for tissue samples):
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in 4-10 volumes of ice-cold buffer or solvent (e.g., 0.1 M perchloric acid).
-
-
Protein Precipitation (for plasma or tissue homogenates):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.[9] An internal standard (e.g., a stable-isotope-labeled KYNA) should be added at this step for LC-MS/MS analysis.[2]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the metabolites.
-
For some methods, the supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase starting condition.[9] For others, it can be directly injected into the analytical system.
-
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive method for KYNA analysis.[10][11]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 35 mmol/L phosphate buffer, pH 8.0) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Flow Rate: Typically 0.7-1.0 mL/min.[12]
-
-
Detection:
-
Detector: Fluorescence detector.
-
Wavelengths: Set the excitation wavelength to ~344 nm and the emission wavelength to ~404 nm.[11] Note: Optimal wavelengths may vary slightly by instrument and mobile phase.
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of KYNA standards.
-
Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve. The limit of detection can be as low as 0.05 nmol/L.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity.[9][13]
-
LC System:
-
System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18).[9]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of 50-5% acetonitrile in aqueous ammonium acetate solution (5 mM, pH 9.5).[2]
-
Flow Rate: Dependent on column dimensions, typically 200-500 µL/min.
-
-
Mass Spectrometer System:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific parent-to-daughter ion transition for KYNA is m/z 190.2 → 144.0. The transition for a deuterated internal standard (d5-KYNA) would be m/z 195.2 → 149.0.[9][13]
-
-
Quantification:
Caption: Logical flow of this compound's effect on kynurenic acid levels.
References
- 1. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. More rapid and sensitive method for simultaneous determination of tryptophan and kynurenic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the HPLC Analysis of Ro 61-8048
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway. By inhibiting KMO, this compound effectively modulates the balance of neuroactive metabolites in the kynurenine pathway. Specifically, it shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA) and away from the generation of potentially neurotoxic compounds such as 3-hydroxykynurenine (3-HK) and quinolinic acid. This mechanism of action has made this compound a valuable tool in neuroscience research and a potential therapeutic agent for a variety of neurological disorders.
These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices, primarily using High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) detection, which is the most common and sensitive method. A general HPLC method with UV detection is also provided. As research indicates that this compound exhibits very slow clearance and is not significantly metabolized, the focus of these protocols is on the parent compound. The analysis of kynurenine pathway metabolites, which are impacted by this compound's enzymatic inhibition, is also addressed.
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of the Kynurenine 3-monooxygenase (KMO) enzyme within the kynurenine pathway of tryptophan metabolism. This inhibition redirects the metabolic flux, leading to an increase in the neuroprotective metabolite, kynurenic acid (KYNA), and a decrease in neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of this compound in preclinical studies.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 1 minute, hold at 95% B for 0.6 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters TQD) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition | To be optimized for this compound (precursor ion > product ion). Theoretical m/z for [M+H]+ is 422.04. |
3. Experimental Workflow
Protocol 2: General HPLC-UV Method for this compound
This protocol is a general method suitable for the analysis of sulfonamide compounds like this compound, and may be used for formulations or in instances where an LC-MS/MS is unavailable. Method optimization and validation are required for specific applications.
1. Sample Preparation
-
For plasma samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
For pharmaceutical formulations, dissolve a known amount of the product in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection | UV at a wavelength of maximum absorbance for this compound (e.g., 270 nm) |
Protocol 3: Analysis of Kynurenine Pathway Metabolites
This protocol is for the analysis of kynurenine pathway metabolites in tissue homogenates, which are altered by the administration of this compound.
1. Sample Preparation
-
Homogenize tissue samples (1:5, w/v) in ultrapure water.
-
To 100 µL of the homogenate, add 25 µL of 6% perchloric acid to precipitate proteins.
-
Vortex thoroughly and centrifuge at 16,000 x g for 15 minutes.
-
Collect the supernatant for HPLC analysis.[1]
2. HPLC Conditions for Kynurenine Pathway Metabolites
Different metabolites may require different detection methods. For example, Kynurenic Acid (KYNA) can be determined fluorimetrically (excitation: 344 nm, emission: 398 nm), while 3-Hydroxykynurenine (3-HK) can be measured electrochemically (oxidation potential: +0.65 V).[1] A comprehensive analysis of multiple metabolites often requires LC-MS/MS.
Quantitative Data Summary
The following table provides illustrative performance characteristics for a validated LC-MS/MS method for the analysis of this compound in a biological matrix. This data is representative of typical bioanalytical method validation results.
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
The protocols provided here offer a robust framework for the quantitative analysis of this compound and the assessment of its impact on the kynurenine pathway. The LC-MS/MS method is recommended for its high sensitivity and selectivity, which is crucial for pharmacokinetic studies in biological matrices. The general HPLC-UV method can be adapted for the analysis of pharmaceutical formulations. As with any analytical method, proper validation is essential to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Ro 61-8048 solubility issues in aqueous solutions
Welcome to the technical support center for Ro 61-8048. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with limited solubility in aqueous solutions. It is practically insoluble in water and ethanol.[1] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and, to a lesser extent, ethanol.[2][3]
Q2: My this compound precipitated out of solution after dilution with my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To address this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further.
-
Increase the percentage of co-solvent: If your experimental design allows, increasing the final percentage of the organic solvent (e.g., DMSO) in your working solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells. For cell-based assays, the final DMSO concentration should typically not exceed 0.1%.[4]
-
Use a surfactant or solubilizing agent: For in vivo studies, a formulation containing surfactants like Tween 80 and solubilizing agents like polyethylene glycol (PEG) can improve solubility and bioavailability.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. DMSO is the most commonly used solvent for this compound.[1][2][3][4][6][7] For example, you can dissolve the compound in fresh, high-quality DMSO to a concentration of 100 mM.[2][3] Sonication may be recommended to aid dissolution.[4]
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][2] For short-term use (within a week), aliquots can be stored at 4°C.[4] It is best to prepare and use aqueous solutions on the same day if possible.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | ≥ 84 | 199.31 | [1] |
| DMSO | - | 100 | [2][3] |
| DMSO | ≥ 59 | 139.99 | [7] |
| DMSO | 42.2 | 100.13 | [4] |
| DMSO | ≥ 15 | - | [6] |
| DMSO | 100 | - | |
| Ethanol | Insoluble | Insoluble | [1] |
| Ethanol | - | 10 | [2][3] |
| Ethanol | 4.2 | 9.97 | [4] |
| Ethanol | 12.5 | - | |
| Water | Insoluble | Insoluble | [1] |
Note: The solubility values provided by different suppliers may vary. It is recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
1. Preparation of a 100 mM DMSO Stock Solution
-
Materials: this compound powder (Molecular Weight: 421.45 g/mol ), anhydrous high-quality DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 42.15 mg of the compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
2. Preparation of a Working Solution for In Vivo Administration
This protocol is adapted from a formulation used in a study with epileptic mice and is intended as a reference.[5] Researchers should optimize the formulation based on their specific animal model and administration route.
-
Materials: this compound DMSO stock solution, Tween 80, polyethylene glycol 300 (PEG 300), sterile water or saline.
-
Vehicle Composition: 1% Tween 80, 20% DMSO, 60% PEG 300, and 19% sterile water (volume ratios may need optimization).
-
Procedure:
-
Prepare the vehicle solution by mixing the components in the specified ratio. For example, for 1 mL of vehicle, mix 10 µL of Tween 80, 200 µL of DMSO, 600 µL of PEG 300, and 190 µL of sterile water.
-
Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
This formulation should be prepared fresh before each use.
-
Signaling Pathway
This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][3][4][7] By inhibiting KMO, this compound prevents the conversion of kynurenine to 3-hydroxykynurenine, thereby shifting the pathway towards the production of kynurenic acid, an antagonist of ionotropic glutamate receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | kynurenine 3-hydroxylase inhibitor | Hello Bio [hellobio.com]
- 3. This compound | Hydroxylase Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Hydroxylase | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound = 98 HPLC 199666-03-0 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of Ro 61-8048
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Ro 61-8048. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
On-Target and Downstream Effects of this compound
This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway. Its primary effect is the reduction of 3-hydroxykynurenine (3-HK) and subsequent downstream metabolites like quinolinic acid, with a concurrent increase in the levels of kynurenic acid (KYNA). Many of the observed physiological effects of this compound are a direct downstream consequence of elevated KYNA levels, rather than direct off-target binding of the compound to other proteins.
| Target/Pathway | Effect of this compound | Quantitative Data | Effect Type |
| Kynurenine 3-Monooxygenase (KMO) | Inhibition | IC₅₀: 37 nMKᵢ: 4.8 nM | On-Target |
| NMDA Receptor | Antagonism (at the glycine site) | Mediated by increased KYNA | Downstream |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Negative Allosteric Modulation | Mediated by increased KYNA | Downstream |
| Cannabinoid CB1 Receptor Signaling | Attenuation of agonist-induced effects | Mediated by increased KYNA and subsequent modulation of α7nAChRs | Downstream |
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and this compound Mechanism of Action
The following diagram illustrates the kynurenine pathway of tryptophan metabolism and the mechanism by which this compound alters the balance of neuroactive metabolites.
Technical Support Center: Assessing the Brain Bioavailability of Ro 61-8048
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the brain bioavailability of Ro 61-8048, a potent kynurenine 3-monooxygenase (KMO) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of successful preclinical studies.
Core Concepts: Understanding this compound and Brain Bioavailability
This compound is a selective inhibitor of KMO, an enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5][6][7] By inhibiting KMO, this compound effectively increases the levels of kynurenic acid, a neuroprotective agent.[6][8] A critical consideration for researchers is the conflicting information regarding its ability to cross the blood-brain barrier (BBB). While some initial reports suggested it was brain-penetrant, more recent and detailed studies indicate that this compound has poor permeability across the BBB.[1][2][5][9] The observed neurological effects are largely attributed to its peripheral inhibition of KMO. This leads to an elevation of L-kynurenine in the bloodstream, which is then transported across the BBB and converted into kynurenic acid within the brain.[1][2][9]
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier (BBB)?
A1: Evidence on the BBB permeability of this compound is conflicting. While some sources describe it as "brain penetrant," more detailed pharmacokinetic studies have demonstrated that it has poor brain permeability.[1][2][5][9] The central nervous system (CNS) effects are likely a result of peripheral KMO inhibition, which increases systemic L-kynurenine levels. L-kynurenine is then transported into the brain and converted to the neuroactive kynurenic acid.[1][2][9]
Q2: What is the proposed mechanism of action for this compound's effects on the brain?
A2: this compound inhibits the enzyme kynurenine 3-monooxygenase (KMO).[1][2][3][4][5][6][7] This inhibition shunts the kynurenine pathway towards the production of kynurenic acid, an antagonist of ionotropic glutamate receptors and a negative allosteric modulator of α7 nicotinic acetylcholine receptors.[6] The neuroprotective and other CNS effects are primarily mediated by the increased levels of kynurenic acid in the brain.[6][8]
Q3: What are the recommended dosages for in vivo studies in rodents?
A3: Dosages of this compound used in rodent studies vary depending on the animal model and the intended effect. Reported intraperitoneal (i.p.) doses in hamsters range from 50 to 150 mg/kg.[8] In rats and gerbils, oral (p.o.) doses of 30 to 40 mg/kg have been used.[3]
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is poorly soluble in water.[3] For intraperitoneal (i.p.) administration, it can be dissolved in saline containing 60 mM NaOH and the pH adjusted to 7.4. Another option is a formulation in 5-6% Tween-80 in saline.[10] For oral (p.o.) administration, it can be formulated as a suspension in 1% methylcellulose or dissolved in a vehicle containing DMSO, PEG300, and Tween-80 in saline.[11]
Q5: What is the stability of this compound in biological samples?
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to assess the brain bioavailability of this compound, along with troubleshooting guides to address common issues.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain's extracellular fluid.[13]
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Detailed Protocol:
-
Probe Selection and Preparation:
-
Select a microdialysis probe with a molecular weight cut-off (MWCO) appropriate for this compound (MW: 421.45 g/mol ). A 10-20 kDa MWCO probe is suitable.
-
Before implantation, flush the probe with sterile artificial cerebrospinal fluid (aCSF) to ensure its integrity and remove any air bubbles.
-
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat, mouse) following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Insert the microdialysis probe through the guide cannula.
-
Secure the probe assembly to the skull with dental cement.
-
-
Recovery Period:
-
Allow the animal to recover from surgery for at least 24-48 hours before starting the microdialysis experiment to minimize the effects of surgical trauma on the BBB.
-
-
Perfusion and Sample Collection:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Collect baseline dialysate samples before drug administration.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., i.p. or p.o.) at the chosen dose.
-
-
Sample Collection (Post-Dosing):
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours to determine the time-concentration profile of this compound in the brain extracellular fluid.
-
-
Sample Analysis:
-
Data Analysis:
-
Correct the measured dialysate concentrations for in vivo recovery of the probe to determine the actual unbound brain concentration.
-
Calculate the brain-to-plasma concentration ratio by simultaneously measuring the plasma concentration of this compound.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| Low or no recovery of this compound | Probe damage or clogging; Incorrect flow rate; Non-specific binding to tubing or probe. | Check probe integrity before and after the experiment; Optimize flow rate (lower flow rates generally increase recovery); Use tubing and probe materials with low protein/drug binding properties. |
| High variability between animals | Differences in probe placement; Individual differences in drug metabolism or BBB integrity. | Ensure consistent and accurate stereotaxic surgery; Use a sufficient number of animals to account for biological variability. |
| Fluid leakage at the probe connection | Loose connections. | Ensure all tubing connections are secure. |
Positron Emission Tomography (PET) Imaging
PET imaging can be used to non-invasively quantify the distribution of a radiolabeled version of this compound in the brain.
Experimental Workflow:
Caption: Workflow for a brain PET imaging study.
Detailed Protocol:
-
Radiolabeling:
-
Synthesize a radiolabeled version of this compound with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). This requires specialized radiochemistry facilities.
-
-
Animal Preparation:
-
Fast the animal overnight to reduce background signal.
-
Anesthetize the animal and place it in the PET scanner.
-
Catheterize a femoral artery and vein for blood sampling and radiotracer injection, respectively.
-
-
Radiotracer Injection and PET Scan:
-
Inject a bolus of the radiolabeled this compound intravenously.
-
Immediately start a dynamic PET scan of the brain for 60-90 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples frequently during the scan to measure the concentration of the radiotracer in the plasma over time (the arterial input function).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the brain images to obtain time-activity curves (TACs) for different brain regions.
-
-
Kinetic Modeling:
-
Use the arterial input function and the brain TACs to apply pharmacokinetic models (e.g., two-tissue compartment model) to estimate the rate of transport across the BBB (K₁) and the volume of distribution (Vₜ) in the brain.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| High background noise | Insufficient fasting; Radiotracer instability. | Ensure proper animal fasting; Verify the radiochemical purity of the tracer before injection. |
| Motion artifacts | Animal movement during the scan. | Ensure adequate and stable anesthesia; Use a stereotaxic frame for head fixation. |
| Inaccurate arterial input function | Difficulties in arterial blood sampling; Inaccurate measurement of plasma radioactivity. | Use an automated blood sampling system if available; Ensure accurate calibration of the gamma counter. |
| Poor signal in the brain | Low BBB permeability of the radiotracer. | This may be an expected result for this compound. Ensure the injected dose is sufficient for detection and that the scanner sensitivity is optimized. |
Brain Tissue Homogenate Analysis
This method involves measuring the total concentration of this compound in brain tissue after systemic administration.
Experimental Workflow:
Caption: Workflow for brain tissue homogenate analysis.
Detailed Protocol:
-
Drug Administration and Tissue Collection:
-
Administer this compound to animals at the desired dose and route.
-
At predetermined time points, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Rapidly excise the brain and dissect the region of interest.
-
-
Homogenization and Extraction:
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Perform a protein precipitation step (e.g., with acetonitrile) to release the drug from the tissue matrix.
-
Centrifuge the homogenate and collect the supernatant containing the drug.
-
-
LC-MS/MS Analysis:
-
Data Calculation:
-
Calculate the total brain concentration of this compound (e.g., in ng/g of tissue).
-
If plasma samples are also collected, calculate the total brain-to-plasma concentration ratio.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| Low drug recovery from homogenate | Inefficient extraction; Drug degradation during processing. | Optimize the extraction solvent and procedure; Keep samples on ice throughout the processing to minimize degradation. |
| Matrix effects in LC-MS/MS | Interference from endogenous compounds in the brain tissue. | Use a stable isotope-labeled internal standard; Optimize the sample cleanup procedure (e.g., solid-phase extraction). |
| Contamination from blood | Incomplete perfusion of the brain. | Ensure thorough perfusion with saline until the perfusate runs clear. |
Quantitative Data Summary
The following tables summarize available quantitative data on the brain bioavailability of this compound and its prodrug, JM6.
Table 1: Brain and Plasma Concentrations of this compound and JM6 in Mice (5 hours post 300 mg/kg p.o. of JM6) [1]
| Compound | Plasma Concentration (µM) | Brain Concentration (nM) | Brain/Plasma Ratio (%) |
| JM6 | 39.1 ± 13.2 | 119 ± 46 | 0.30 |
| This compound | 7.2 ± 0.8 | 18 ± 5 | 0.25 |
Table 2: In Vivo Effects of this compound on Kynurenic Acid (KYNA) Levels
| Animal Model | Dose and Route | Brain Region | Fold Increase in KYNA | Reference |
| Hamster | 100 mg/kg i.p. | Striatum, Cerebellum, Brainstem | 2-3 fold | [8] |
| Rat | 42 mg/kg p.o. | Hippocampus | ~7 fold | [15] |
Signaling Pathway
The following diagram illustrates the mechanism by which peripherally administered this compound leads to an increase in brain kynurenic acid.
Caption: Peripheral KMO inhibition by this compound.
References
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Attenuating Nicotine Reinforcement and Relapse by Enhancing Endogenous Brain Levels of Kynurenic Acid in Rats and Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Ro 61-8048
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the kynurenine 3-monooxygenase (KMO) inhibitor, Ro 61-8048, with a special focus on strategies to address its limited blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway of tryptophan metabolism.[1] By inhibiting KMO, this compound redirects the metabolic pathway away from the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[2][3] KYNA is an antagonist of the glycine site of NMDA receptors and α7 nicotinic acetylcholine receptors, which contributes to its neuroprotective effects.[4]
Q2: What are the main challenges associated with the in vivo use of this compound for neurological applications?
The principal challenge is the poor permeability of this compound across the blood-brain barrier (BBB).[3] This limits its direct access to the central nervous system (CNS) to inhibit KMO within the brain.[3][5] Consequently, the neuroprotective effects observed in some studies are thought to be primarily due to the inhibition of peripheral KMO, which increases plasma kynurenine that can then enter the brain and be converted to kynurenic acid.[3][5]
Q3: What evidence demonstrates the poor BBB penetration of this compound?
Studies have shown that systemic administration of this compound increases brain levels of kynurenic acid without a corresponding decrease in the brain levels of 3-HK and quinolinic acid.[5] This suggests that the inhibitor itself does not efficiently cross the BBB to act on the enzyme within the brain. Intravenous administration of this compound was found to have no effect on brain 3-HK levels, further supporting its limited brain penetration.[3] One study explicitly states that this compound shows poor brain permeability in mice.[3]
Q4: What are the potential strategies to overcome the limited BBB penetration of this compound?
Several strategies are being explored to enhance the delivery of KMO inhibitors like this compound to the brain:
-
Prodrug Approach: The development of a more lipophilic prodrug, such as JM6, was initially proposed as a way to improve brain penetration.[3][6] However, a later study indicated that JM6 is not a prodrug of this compound.[3] The general principle of creating a more lipophilic prodrug that can be metabolized to the active compound within the brain remains a viable strategy.[3]
-
Chemical Modification: Modifying the chemical structure of the inhibitor to increase its lipophilicity is a common approach to improve BBB penetration.[3] For KMO inhibitors, esterification of the carboxyl group has been shown to improve the brain:blood ratio.[3]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[7][8] These nanoparticles can be further functionalized with ligands that target specific receptors on the BBB to enhance uptake.[9][10]
-
Focused Ultrasound: The use of focused ultrasound in combination with microbubbles can transiently and locally open the BBB, allowing for increased penetration of therapeutic agents like this compound.[8]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Answer: this compound has poor aqueous solubility.[1] For in vivo experiments, a common approach is to first prepare a stock solution in an organic solvent like DMSO and then dilute it in a suitable vehicle.
-
Recommended Vehicle for Intraperitoneal (i.p.) Injection: A frequently used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Another option involves dissolving this compound in DMSO and then diluting it in sterile 0.9% saline, with the pH adjusted to 7.5.[12][13] For oral administration (p.o.), a suspension in corn oil can be prepared from a DMSO stock.[1]
-
Preparation Tip: When preparing the final solution, it is recommended to add each solvent sequentially and ensure complete dissolution before adding the next. Sonication may aid in dissolution. It is advisable to prepare the working solution fresh on the day of use.[11]
-
Issue 2: Inconsistent or lack of expected neuroprotective effects in animal models.
-
Answer: This could be due to several factors related to this compound's properties and experimental design.
-
Poor BBB Penetration: As discussed, the limited brain penetration of this compound is a major factor. The observed effects may be primarily due to peripheral KMO inhibition. To confirm central target engagement, it is crucial to measure not only kynurenic acid but also 3-hydroxykynurenine and quinolinic acid levels in the brain tissue. A lack of change in the latter two metabolites would suggest poor BBB penetration of the inhibitor.[5]
-
Dosage and Administration Route: The dose and route of administration can significantly impact the outcome. Doses in animal studies have ranged from 30 mg/kg to 150 mg/kg.[1][11] The optimal dose may vary depending on the animal model and the specific endpoint being measured.
-
Timing of Administration: The timing of this compound administration relative to the induced injury or disease onset is critical. For instance, in models of ischemia, the timing of administration will influence the extent of neuroprotection.
-
Issue 3: Observing off-target or adverse effects at higher doses.
-
Answer: While this compound is generally well-tolerated at therapeutic doses, some central side effects have been noted at higher concentrations.
-
Sedation and Hypolocomotion: At doses of 100 and 150 mg/kg, moderate sedation and hypolocomotion have been observed in hamsters.[11]
-
Dose-Response Relationship: It is important to establish a dose-response curve in your specific animal model to identify a therapeutic window that provides the desired efficacy without significant side effects. At lower doses (e.g., 50 mg/kg), no marked central adverse effects were observed in some studies.[11]
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 421.45 g/mol | [1][14] |
| Molecular Formula | C₁₇H₁₅N₃O₆S₂ | [1] |
| IC₅₀ | 37 nM | [1][11] |
| Kᵢ | 4.8 nM | [1] |
| Solubility | DMSO: up to 100 mMEthanol: up to 10 mMWater: Insoluble | [1] |
| CAS Number | 199666-03-0 | [1] |
Table 2: Overview of In Vivo Experimental Parameters for this compound
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Gerbils and Rats | 30 mg/kg | p.o. | Kynurenine 3-hydroxylase inhibition | [1] |
| Gerbils | 30 µmol/kg | p.o. | ~85% inhibition of cerebral enzyme | [11] |
| Rats | 40 mg/kg | p.o. | Reduced ischemic brain damage | [1] |
| Hamsters (dystonia model) | 50, 100, 150 mg/kg | i.p. | Significantly reduced severity of dystonia | [11][15] |
| Mice (epilepsy model) | 42 mg/kg | i.p. | Reduced seizure frequency and severity | [2] |
| Rats (nicotine self-administration) | Not specified | Not specified | Decreased nicotine self-administration | |
| Rats (surgically induced brain injury) | Not specified | Not specified | Prevented post-operative brain edema |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection
-
Preparation of Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Based on the desired final concentration and injection volume, calculate the required volume of the stock solution.
-
Sequentially add the stock solution to the other vehicle components (PEG300, Tween-80, and saline).
-
Vortex or sonicate the solution to ensure it is clear and homogenous. Prepare this solution fresh before each experiment.
-
-
Administration:
-
Administer the prepared this compound solution to the experimental animals via intraperitoneal injection at the desired dosage.
-
Protocol 2: Assessment of KMO Inhibition in Brain Tissue
-
Animal Dosing:
-
Administer this compound or vehicle to the animals according to the experimental design.
-
-
Tissue Collection:
-
At the desired time point after administration, euthanize the animals and rapidly dissect the brain tissue of interest (e.g., hippocampus, striatum).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Homogenize the frozen brain tissue in a suitable buffer (e.g., potassium phosphate buffer).
-
-
Measurement of Kynurenine Pathway Metabolites:
-
Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid in the tissue homogenates.
-
-
Data Analysis:
-
Compare the levels of the metabolites between the this compound-treated group and the vehicle-treated group. A significant increase in kynurenic acid and a decrease in 3-hydroxykynurenine and quinolinic acid would indicate successful central KMO inhibition.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the kynurenine pathway.
Caption: Strategies to enhance this compound BBB penetration.
Caption: Workflow for assessing this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]
- 8. dovepress.com [dovepress.com]
- 9. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KMO Inhibitor I, this compound [sigmaaldrich.com]
- 15. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Ro 61-8048 treatment duration for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving the kynurenine 3-monooxygenase (KMO) inhibitor, Ro 61-8048.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan catabolic pathway.[1][2][3] By inhibiting KMO, this compound blocks the conversion of L-kynurenine to 3-hydroxykynurenine, thereby shifting the pathway towards the production of kynurenic acid (KYNA), a neuroprotective agent with antagonist activity at the glycine site of NMDA receptors.[4]
Q2: What are the downstream effects of KMO inhibition by this compound?
A2: Inhibition of KMO by this compound leads to a significant increase in the levels of kynurenic acid (KYNA) in the brain and periphery.[1] This elevation of KYNA can mitigate neurotoxicity and has been shown to have antidystonic, anticonvulsant, and neuroprotective effects.[3] It also reduces the formation of potentially neurotoxic downstream metabolites such as quinolinic acid.[5]
Q3: What are the reported therapeutic effects of this compound in preclinical chronic studies?
A3: In various animal models, chronic administration of this compound has demonstrated several therapeutic benefits. In a mouse model of epilepsy, it reduced seizure frequency and severity, and improved depressive-like behaviors and cognitive impairments.[6] In a monkey model of Parkinson's disease, it reduced the development of levodopa-induced dyskinesias without compromising the anti-parkinsonian effects of L-dopa.[7] Studies have also shown its potential in reducing nicotine self-administration.
Q4: Is this compound brain penetrant and orally active?
A4: Yes, this compound is reported to be brain penetrant and orally active.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of therapeutic effect at previously reported doses. | Individual differences in metabolism: Animal strain, age, or sex can influence drug metabolism and response. Incorrect preparation or storage of this compound: Improper solubilization or degradation can reduce efficacy. Route of administration: The chosen route may not be optimal for the specific experimental model. | Dose-response study: Conduct a pilot study to determine the optimal dose for your specific animal model and experimental conditions. Verify compound integrity: Ensure proper storage and preparation of this compound solutions. Refer to the manufacturer's instructions for solubility information.[1] Consider alternative routes: If oral or intraperitoneal administration is ineffective, explore other routes based on literature for similar compounds. |
| Sedation or hypo-locomotion observed in treated animals. | High dosage: Sedative effects have been observed at higher doses of this compound.[1] | Dose reduction: Lower the dose to a range that has been shown to be effective without causing significant sedation. Staggered dosing: Introduce the treatment with a gradual increase in dosage to allow for acclimatization. |
| Unexpected changes in body weight. | Physiological effects of KMO inhibition: this compound has been shown to promote recovery from seizure-induced weight deficits.[6] Off-target effects or stress: Chronic administration procedures can induce stress and affect body weight. | Monitor body weight regularly: Track body weight throughout the study to distinguish between therapeutic effects and potential adverse events. Refine handling and administration techniques: Minimize stress during drug administration. |
| Difficulty with long-term compliance in oral administration. | Taste aversion: The vehicle or the compound itself may have an unpalatable taste. | Use of palatable vehicle: Mix the compound with a flavored, palatable vehicle to encourage voluntary intake. Alternative administration methods: If oral gavage is stressful, consider administration in drinking water or food, ensuring accurate dosing. |
| Discontinuation-related adverse effects. | Withdrawal syndrome: Abrupt cessation of a chronically administered neuroactive compound can lead to withdrawal symptoms. While not specifically documented for this compound, it is a known issue with other long-term psychotropic medications.[8][9][10] | Tapered withdrawal: Gradually decrease the dose of this compound over a period of time before complete cessation. Monitor for withdrawal signs: Observe animals closely for any behavioral or physiological changes after treatment discontinuation. |
Data on this compound Treatment Duration in Chronic Studies
| Animal Model | Condition | Treatment Duration | Dosage and Route | Key Findings | Reference |
| Mice | Epilepsy | 14 days | 42 mg/kg, i.p. | Reduced seizure frequency and severity, improved depressive-like behaviors and cognitive function. | [6] |
| Cynomolgus Monkeys | Parkinson's Disease (L-dopa induced dyskinesia) | 1 month | 50 mg/kg, daily | Reduced the development of levodopa-induced dyskinesias. | [7] |
| Mice | Human African Trypanosomiasis | 16 days (from day 12 to 28 post-infection) | 100 mg/kg, i.p. (every second day) | Reduced central nervous system inflammation in the late stage of the infection. | [11] |
| Rats | Surgically Induced Brain Injury | Post-operative | 40 mg/kg, i.p. | Reduced brain edema and improved long-term neurological function. | [5] |
| Mice | Experimental Autoimmune Encephalomyelitis | 7 days | 100 mg/kg, daily, i.p. | Ameliorated disease severity. | [12] |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Epilepsy
-
Objective: To assess the long-term efficacy of this compound in reducing seizure activity and associated comorbidities.
-
Animal Model: Pilocarpine-induced chronic epilepsy model in mice.[6]
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
For chronic treatment, administer this compound (e.g., 42 mg/kg) or vehicle via intraperitoneal injection once daily for the desired duration (e.g., 14 days).[6]
-
Monitor animals daily for seizure activity, body weight, and general health.
-
Conduct behavioral tests (e.g., open field, forced swim test) to assess anxiety, depressive-like behavior, and cognitive function at baseline and at the end of the treatment period.[6]
-
At the end of the study, collect brain tissue for neurochemical analysis (e.g., measurement of kynurenine pathway metabolites).[6]
-
Protocol 2: Chronic Oral Administration of this compound in a Primate Model of Parkinson's Disease
-
Objective: To evaluate the effect of long-term this compound treatment on levodopa-induced dyskinesias.
-
Animal Model: MPTP-induced parkinsonian cynomolgus monkeys.[7]
-
Materials:
-
This compound
-
L-dopa/benserazide
-
Appropriate vehicle for oral administration
-
-
Procedure:
-
Establish a stable parkinsonian phenotype and L-dopa-induced dyskinesias in the monkeys.
-
Administer this compound (e.g., 50 mg/kg) orally once daily, 3 hours prior to the administration of L-dopa/benserazide, for the duration of the study (e.g., one month).[7]
-
Score parkinsonian disability and dyskinesias at regular intervals using a validated rating scale.
-
Collect blood and cerebrospinal fluid (CSF) samples periodically to measure concentrations of kynurenine and kynurenic acid.[7]
-
Monitor for any adverse effects, including changes in general behavior and appetite.
-
Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 4. This compound = 98 HPLC 199666-03-0 [sigmaaldrich.com]
- 5. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prolonged kynurenine 3-hydroxylase inhibition reduces development of levodopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-term harms from previous use of selective serotonin reuptake inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with Ro 61-8048
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 61-8048, a potent and selective kynurenine 3-monooxygenase (KMO) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
In Vitro Experiments
Question: Why am I observing inconsistent or lower-than-expected inhibition of KMO activity in my cell-free assay?
Answer: Several factors could contribute to this issue. Please consider the following:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your assay buffer.[1][2] Precipitation of the compound in the assay well will lead to a lower effective concentration.
-
Reagent Preparation and Storage:
-
Ensure all assay components, including the buffer, enzyme, and substrates, are at room temperature before starting the assay, unless the protocol specifies otherwise.[3][4]
-
Use fresh samples and reagents. Improperly stored or old reagents can lead to decreased enzyme activity and inconsistent results.[3][5]
-
Avoid repeated freeze-thaw cycles of the enzyme and stock solutions.[4]
-
-
Assay Conditions:
-
Verify the pH and temperature of your assay buffer are optimal for KMO activity.
-
Ensure the concentration of the enzyme is appropriate. Too high a concentration can lead to a reaction that is too fast to measure accurately.[5]
-
Check for the presence of interfering substances in your sample preparation, such as high concentrations of EDTA, SDS, or certain detergents.[3]
-
Question: My cell-based assay shows high variability between replicates when treated with this compound. What could be the cause?
Answer: High variability in cell-based assays can often be attributed to issues with compound delivery and cell health.
-
Inconsistent Compound Concentration: Due to its lipophilicity, this compound can adhere to plasticware.[6] Use low-adhesion plates and pipette tips, and ensure thorough mixing when diluting the compound in your cell culture medium.
-
Cell Viability: At high concentrations, off-target effects or cellular stress due to solvent exposure (e.g., DMSO) can impact cell viability and lead to inconsistent results. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound and the vehicle for your specific cell line.
-
Incomplete Homogenization: If you are measuring intracellular metabolites, ensure complete cell lysis and homogenization to release the analytes for accurate quantification.[3]
In Vivo Experiments
Question: I am not observing the expected neuroprotective or behavioral effects of this compound in my animal model. What should I check?
Answer: A lack of in vivo efficacy can be due to several factors, from formulation and administration to the specific biology of your model.
-
Formulation and Administration:
-
This compound is poorly soluble in water.[1] For intraperitoneal (i.p.) or oral (p.o.) administration, it needs to be formulated in a suitable vehicle, such as a solution containing DMSO, PEG300, and Tween-80 in saline.[7] Ensure the compound is fully dissolved or forms a homogenous suspension before administration.
-
Verify the dose and administration route are appropriate for your animal model and the intended therapeutic effect. Different studies have used a range of doses, so a dose-response experiment may be necessary.[1][7]
-
-
Blood-Brain Barrier Penetration: While this compound is described as brain-penetrant, its ability to cross the blood-brain barrier might be limited.[2][8] Consider that peripheral inhibition of KMO can also lead to changes in brain kynurenic acid levels.[9]
-
Metabolism and Pharmacokinetics: The half-life and metabolism of this compound may vary between species. Ensure your dosing regimen is frequent enough to maintain a therapeutic concentration.
Question: I am observing unexpected behavioral side effects in my animal model, such as cognitive impairment. Is this a known issue?
Answer: While this compound is generally considered neuroprotective, modulating the kynurenine pathway can have complex effects.
-
Excessive Kynurenic Acid (KYNA) Levels: this compound's mechanism of action is to increase KYNA.[10] While beneficial in many contexts, abnormally high levels of KYNA can act as an antagonist at the glycine site of NMDA receptors and α7 nicotinic acetylcholine receptors, which could potentially lead to cognitive impairment.[7][11] It is advisable to measure KYNA levels in the brain to correlate with the observed behavioral changes.
-
Off-Target Effects: While this compound is a selective KMO inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Consider including control experiments with structurally different KMO inhibitors if available.
Analytical Measurements
Question: I am having difficulty accurately quantifying kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK) in my samples. What are some common pitfalls?
Answer: Accurate measurement of these metabolites is crucial for interpreting your results.
-
Sample Preparation: Ensure proper deproteinization of your samples (e.g., plasma, brain homogenates) to prevent interference with your analytical method.[12]
-
Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, or tandem mass spectrometry (LC-MS/MS) are common methods for quantifying these metabolites.[6][12][13][14] Ensure your method is validated for linearity, accuracy, and precision in the matrix you are using.
-
Metabolite Stability: 3-HK can be unstable and prone to oxidation. Handle samples on ice and store them at -80°C to minimize degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 37 nM | Not specified | [15] |
| Kᵢ | 4.8 nM | Not specified | [15] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Observed Effect | Reference |
| Gerbils and Rats | 30 mg/kg | p.o. | Not specified | KMO inhibition | [1] |
| Rats | 40 mg/kg | p.o. | Not specified | Reduced ischemic brain damage | [1] |
| Hamsters | 150 mg/kg | i.p. | Not specified | Reduced severity of dystonia | [1] |
| Mice (Epilepsy Model) | 42 mg/kg | i.p. | Tween 80, DMSO, PEG 300 | Reduced seizures and depressive-like behaviors | [7] |
| Rats | 30 and 100 mg/kg | i.p. | Not specified | Increased extracellular KYNA in NAc shell | [16] |
Table 3: Effects of this compound on Kynurenine Pathway Metabolites
| Animal Model | Treatment | Tissue | KYNA Change | 3-HK Change | Reference |
| KMO Knockout Mice | Genetic Deletion | Plasma | 26-fold increase | - | [17] |
| KMO Knockout Mice | Genetic Deletion | Plasma | - | 99% decrease (QUIN) | [17] |
| Rats | 4-40 mg/kg this compound | Caudate Dialysate | Increase from 2.4 to 9.5 nM | - | [18] |
| Rats | 4-40 mg/kg this compound | Cortex Dialysate | Increase from 10.3 to 45.5 nM | - | [18] |
Experimental Protocols
1. In Vitro KMO Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
KMO enzyme (recombinant or from tissue homogenate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
In a microplate, add the KMO enzyme to each well.
-
Add the diluted this compound or vehicle to the wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding L-kynurenine and NADPH to each well.
-
Monitor the reaction progress by measuring the formation of 3-hydroxykynurenine over time using a suitable method (e.g., HPLC with UV or fluorescence detection).
-
Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by fitting the data to a dose-response curve.
-
2. In Vivo Administration of this compound in Rodents
This protocol is a general guideline for intraperitoneal administration.
-
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles appropriate for the animal size
-
-
Procedure:
-
Prepare the this compound formulation by first dissolving the powder in DMSO, then adding the other vehicle components sequentially with thorough mixing. The final solution should be clear.
-
Calculate the required dose based on the animal's body weight.
-
Administer the formulation via intraperitoneal injection.
-
Monitor the animals for any adverse effects.
-
For pharmacokinetic studies, collect blood or tissue samples at various time points post-administration.
-
For pharmacodynamic studies, perform behavioral tests or collect tissues for biochemical analysis at the appropriate time point based on the expected peak effect of the compound.
-
3. Quantification of KYNA and 3-HK by HPLC
This is a representative protocol; specific parameters will depend on the HPLC system and column used.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., perchloric acid) and centrifuge to precipitate proteins.
-
For plasma samples, perform protein precipitation (e.g., with acetonitrile or perchloric acid) and centrifuge.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).[6][13]
-
Detection:
-
KYNA: Fluorescence detection (e.g., Excitation: ~344 nm, Emission: ~398 nm).
-
3-HK: UV detection (e.g., ~365 nm) or electrochemical detection.[13]
-
-
-
Analysis:
-
Inject the prepared samples and a series of standards of known concentrations.
-
Identify and quantify the peaks corresponding to KYNA and 3-HK based on their retention times and the calibration curve generated from the standards.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 16. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ro 61-8048 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro 61-8048 in in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the efficacy and reproducibility of your studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Lack of expected pharmacological effect (e.g., no increase in kynurenic acid). | Inadequate Dosing: The administered dose may be too low to achieve sufficient target engagement. In hamsters, doses of 10 and 25 mg/kg i.p. failed to produce antidystonic effects, while doses of 50, 100, and 150 mg/kg i.p. were effective.[1] | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Start with doses reported in the literature (e.g., 30-100 mg/kg) and escalate as needed, while monitoring for adverse effects. |
| Poor Bioavailability: this compound has low aqueous solubility, which can limit its absorption and bioavailability, particularly with oral administration. | Formulation Optimization: Prepare this compound in a suitable vehicle to improve solubility. A common formulation is a suspension in a vehicle containing DMSO and PEG300 or Tween-80 in saline. For example, a clear solution of ≥ 2.5 mg/mL can be achieved in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is well-mixed and administered promptly after preparation. | |
| Compound Instability: The prepared dosing solution may not be stable over time, leading to a lower effective concentration. | Fresh Preparation: Prepare dosing solutions fresh for each experiment. If storage is necessary, conduct stability tests for your specific formulation and storage conditions. Stock solutions in DMSO are generally stable for short periods when stored at -20°C or -80°C.[2] | |
| High variability in experimental results between animals. | Inconsistent Formulation: If the compound is not fully dissolved or uniformly suspended, different animals may receive varying doses. | Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing (e.g., vortexing) immediately before each administration to maintain a uniform suspension. For solutions, visually inspect for any precipitation before dosing. |
| Pharmacokinetic Variability: Individual differences in metabolism and clearance can lead to variable drug exposure. | Fasting/Standardized Feeding: Standardize the feeding schedule of the animals before dosing, as food can affect gastrointestinal absorption. Fasting overnight is a common practice. | |
| Incorrect Administration Technique: Improper oral gavage or intraperitoneal injection can lead to incomplete dose delivery or variability in absorption. | Proper Training: Ensure personnel are proficient in the chosen administration technique to minimize variability. | |
| Unexpected side effects (e.g., sedation, hypolocomotion). | High Dose: Sedation and hypolocomotion have been observed at higher doses (100 and 150 mg/kg i.p.) in hamsters.[1] | Dose Adjustment: If central nervous system side effects are observed and are not part of the intended pharmacological effect, consider reducing the dose. A dose of 50 mg/kg i.p. in hamsters was effective without marked central side effects.[1] |
| Limited central nervous system (CNS) effects despite systemic administration. | Poor Blood-Brain Barrier (BBB) Permeability: this compound has been reported to have poor brain permeability.[3] Observed CNS effects are often attributed to the peripheral inhibition of KMO, leading to an increase in circulating kynurenine which can then enter the brain and be converted to kynurenic acid.[3] | Consider Peripheral KMO Inhibition as the Primary Mechanism: Design experiments with the understanding that the primary effect may be peripheral. Measure kynurenine and kynurenic acid levels in both plasma and brain tissue to correlate with behavioral or neurological outcomes. |
| Alternative Strategies: For direct CNS target engagement, consider intracerebral administration methods if appropriate for the experimental design. Alternatively, investigate the use of a prodrug designed to improve BBB penetration, although the efficacy of such strategies for this compound has been a subject of debate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase.[2][4] KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid (QUIN). This inhibition shunts the metabolic pathway towards the production of kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors with neuroprotective properties.[4]
Q2: What are the primary in vivo effects of this compound administration?
A2: In vivo, administration of this compound leads to a significant increase in the levels of kynurenic acid (KYNA) and a decrease in the formation of quinolinic acid (QUIN).[1] For example, a 100 mg/kg intraperitoneal (i.p.) dose in hamsters resulted in a two- to threefold increase in KYNA in the striatum, cerebellum, and brainstem.[5] These biochemical changes are associated with various pharmacological effects, including neuroprotection, anticonvulsant activity, and reduction of dyskinesia in animal models.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has poor water solubility. For oral (p.o.) or intraperitoneal (i.p.) administration, it is typically prepared as a solution or suspension in a vehicle containing a combination of solvents. A common approach is to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with other vehicles such as polyethylene glycol (PEG300), Tween-80, or saline.[1] For example, a clear solution can be made in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the dosing solution fresh for each experiment.
Q4: What is a typical dose range for this compound in vivo?
A4: The effective dose of this compound can vary depending on the animal model, administration route, and the specific endpoint being measured. Reported effective doses range from 30 mg/kg to 150 mg/kg. For example, in gerbils and rats, 30 mg/kg p.o. has been shown to inhibit KMO.[2] In hamsters, i.p. doses of 50, 100, and 150 mg/kg were effective in reducing dystonia.[1][5] It is advisable to perform a dose-response study to determine the optimal dose for your experimental setup.
Q5: Does this compound cross the blood-brain barrier (BBB)?
A5: this compound has been reported to have poor brain permeability.[3] The central nervous system effects observed after systemic administration are often attributed to its potent inhibition of KMO in the periphery. This leads to an increase in circulating kynurenine, which is then transported across the BBB and converted to the neuroprotective kynurenic acid by astrocytes in the brain.[3]
Data Presentation
In Vivo Dose-Response Data of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Dystonic Hamsters | i.p. | 10, 25 | No significant antidystonic effect. | [1] |
| Dystonic Hamsters | i.p. | 50, 100, 150 | Significant reduction in the severity of dystonia. | [1][5] |
| Gerbils | p.o. | 30 µmol/kg (~12.6 mg/kg) | ~85% inhibition of cerebral KMO, peaking at 2 hours. | [1] |
| Rats | p.o. | 40 | Reduced ischemic brain damage in a model of focal or global brain ischemia. | [2] |
| Mice | i.p. | 100 | Two- to threefold increase in kynurenic acid in the striatum, cerebellum, and brainstem of mutant hamsters (data from a hamster study, often cited for mice as well). | [5] |
Pharmacokinetic Parameters of this compound
A study in mice reported that after a 0.05 mg/kg oral dose of Ro-61-8048, the area under the concentration-time curve (AUC) from 0 to infinity was approximately 4300 nM x h.[6] This study also noted a very slow clearance of Ro-61-8048 in mice.[7]
Experimental Protocols
Protocol 1: Measurement of Kynurenic Acid (KYNA) and Quinolinic Acid (QUIN) in Brain Tissue by HPLC
This protocol provides a general framework for the analysis of KYNA and QUIN in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
1. Brain Tissue Homogenization:
-
Euthanize the animal at the desired time point after this compound administration.
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold 0.1 M perchloric acid) at a specific ratio (e.g., 1:10 w/v).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to precipitate proteins.
-
Collect the supernatant for analysis.
2. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a fluorescence detector or a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: The mobile phase composition will depend on the specific method and detector. A common mobile phase for fluorescence detection of KYNA consists of a buffer (e.g., sodium acetate or phosphate) with an organic modifier like methanol or acetonitrile.
-
Detection:
-
For KYNA (Fluorescence): Excitation wavelength of ~344 nm and an emission wavelength of ~398 nm.
-
For QUIN (and KYNA with higher sensitivity): LC-MS/MS is the preferred method due to its high sensitivity and specificity. Specific mass transitions for each analyte and internal standards are monitored.
-
-
Quantification: Create a standard curve using known concentrations of KYNA and QUIN. The concentration of the analytes in the brain tissue samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Kynurenine 3-Monooxygenase (KMO) Activity Assay
This protocol outlines a general method to measure KMO activity in tissue homogenates, which can be used to confirm the inhibitory effect of this compound.
1. Preparation of Tissue Homogenate:
-
Homogenize fresh or frozen tissue (e.g., liver or brain) in an appropriate buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA).[6]
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
In a microplate well or microcentrifuge tube, combine the tissue homogenate (containing KMO) with a reaction buffer.
-
Add the substrate, L-kynurenine, and the cofactor, NADPH.[8][9]
-
For inhibitor studies, pre-incubate the homogenate with this compound for a specified time before adding the substrates.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of KMO Activity:
-
KMO activity can be determined by measuring the formation of the product, 3-hydroxykynurenine (3-HK), or the consumption of the cofactor, NADPH.
4. Data Analysis:
-
Calculate the specific activity of KMO (e.g., in pmol of product formed per minute per mg of protein).
-
For inhibition studies, calculate the percentage of inhibition by this compound compared to a vehicle control.
Mandatory Visualizations
Caption: Kynurenine Pathway and the inhibitory action of this compound on KMO.
Caption: General workflow for an in vivo experiment using this compound.
References
- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
stability of Ro 61-8048 in solution for long-term experiments
Technical Support Center: Ro 61-8048
This technical support center provides researchers, scientists, and drug development professionals with essential information on the . Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Stability of this compound in Solution
The long-term stability of this compound in solution is critical for the reproducibility of experiments. The following table summarizes the stability of this compound under various storage conditions as reported by different suppliers.
Quantitative Data Summary: Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | - | -20°C | 2 to 3 years | [1][2][3] |
| Powder | - | 4°C | 2 years | [2][4] |
| In Solvent | DMSO | -80°C | 6 months to 2 years | [1][2][3][4][5] |
| In Solvent | DMSO | -20°C | 1 to 6 months | [2][3][5][6] |
| In Solvent | DMSO | 4°C | 1 to 2 weeks | [1][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in long-term experiments.
Q1: My this compound solution has been stored at -20°C for over a month. Is it still viable for my cell-based assay?
A1: Based on supplier recommendations, this compound solutions in DMSO are generally stable for up to one month when stored at -20°C.[2][3][5][6] For longer-term storage, it is highly recommended to store aliquots at -80°C, where they can be stable for up to a year or more.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature for at least one hour and ensure any precipitate is fully dissolved.[5][6] For critical experiments, it is always best practice to prepare fresh solutions or use a new aliquot.
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur. To address this, gently warm the solution and sonicate until the precipitate is fully redissolved.[1] It is important to ensure the solution is clear before making any dilutions for your experiment.[1][6] To minimize this issue, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][3]
Q3: What is the best solvent to use for preparing this compound stock solutions for in vivo studies?
A3: For in vivo studies, a common approach is to first prepare a concentrated stock solution in DMSO.[4] This stock can then be further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline.[4] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare the final working solution fresh on the day of use.[4][5][6]
Q4: Can I store my diluted working solution of this compound in cell culture medium at 4°C?
A4: It is generally not recommended to store diluted working solutions in aqueous media like cell culture medium or PBS for extended periods. The stability of this compound in such solutions is not well-documented and prolonged storage may lead to a loss of efficacy.[1] It is best to prepare fresh dilutions from your frozen stock solution for each experiment.[5][6]
Q5: I am concerned about the potential degradation of this compound in my long-term experiment. Are there any known degradation products?
A5: While detailed degradation pathways for this compound are not extensively published, a study on the related compound JM6 noted that it could undergo minor degradation to this compound.[7] To ensure the integrity of your experiments, it is crucial to adhere to the recommended storage conditions and use fresh solutions whenever possible.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on published research.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[5]
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired concentration (e.g., 100 mM).[6][8][9][10] this compound is soluble in DMSO up to 100 mM.[6][8][9][10]
-
If necessary, sonicate the solution to ensure complete dissolution.[1]
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][3]
-
Protocol 2: In Vivo Formulation and Administration
-
Objective: To prepare a this compound formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in animal models.
-
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Prepare the vehicle solution. For example, a vehicle can be prepared with 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration for dosing (e.g., 10 mg/kg or 40 mg/kg).[11] The final concentration of DMSO in the formulation should be kept low (e.g., 10%).[4]
-
Mix the solution thoroughly. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[4]
-
Administer the freshly prepared solution to the animals via the desired route (e.g., i.p. or p.o.).[4][11][12]
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Inhibition of KMO by this compound in the Kynurenine Pathway.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. This compound | Hydroxylase | TargetMol [targetmol.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|199666-03-0|COA [dcchemicals.com]
- 6. This compound | kynurenine 3-hydroxylase inhibitor | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 10. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 11. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice [mdpi.com]
addressing variability in animal response to Ro 61-8048
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal response to Ro 61-8048, a potent inhibitor of kynurenine 3-monooxygenase (KMO). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By inhibiting KMO, this compound shifts the pathway towards the production of kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[1][3] This shift from the neurotoxic branch (producing 3-hydroxykynurenine and quinolinic acid) to the neuroprotective branch (producing KYNA) is the basis for its therapeutic effects in various neurological and psychiatric models.[2]
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in a range of animal models, including mice, rats, gerbils, hamsters, and monkeys, to study its effects on conditions such as epilepsy, dystonia, neurodegeneration, nicotine and cannabinoid abuse, and surgically induced brain injury.[1][3][4][5][6][7]
Q3: What are the known species-specific differences in response to this compound?
A3: While direct comparative studies are limited, pharmacokinetic data suggests potential species-specific differences in the metabolism of related compounds, which could influence the bioavailability and efficacy of this compound.[1][8] For instance, the metabolism of JM6, a compound related to this compound, is rapid in mice but slower in humans in vitro, suggesting that metabolic rates can differ across species.[1][8] Researchers should be cautious when extrapolating dosage and efficacy data from one species to another.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: There is conflicting information regarding the brain penetrance of this compound. Some sources state it is brain penetrant,[1] while others suggest it has poor BBB permeability.[7][9] However, even with limited BBB penetration, peripheral inhibition of KMO by this compound can lead to an increase in peripheral kynurenine, which can then cross the BBB and be converted to the neuroprotective KYNA in the brain.[7]
Q5: What is the relationship between this compound and its prodrug, JM6?
A5: JM6 has been described as a prodrug of this compound.[7] However, subsequent research has indicated that the this compound concentrations observed in plasma after JM6 administration may originate from a this compound impurity in the JM6 formulation, rather than from the metabolism of JM6 to this compound.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable effect or low efficacy | Inappropriate Dosage: The dose may be too low for the specific animal model, strain, or disease state. | Consult the literature for dose-response studies in a similar model. Consider performing a dose-escalation study to determine the optimal dose. |
| Suboptimal Administration Route: The chosen route (e.g., oral, intraperitoneal) may result in poor bioavailability. | Review the pharmacokinetics of this compound. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully in rodents.[4][10] Ensure proper administration technique. | |
| Poor Formulation/Solubility: this compound is poorly soluble in water. Improper formulation can lead to precipitation and reduced bioavailability. | Use a suitable vehicle for solubilization. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4] Ensure the compound is fully dissolved before administration. | |
| Timing of Administration: The therapeutic window may be narrow. The drug might be administered too early or too late relative to the experimental endpoint. | Optimize the timing of administration based on the disease model and the expected peak plasma concentration of this compound. | |
| High variability in response between animals | Genetic Background: Different strains of the same species can exhibit varied responses to drugs due to genetic differences in metabolism and drug targets. | Use a genetically uniform animal population (inbred strains). If using outbred stocks, a larger sample size may be required to account for genetic variability. |
| Sex Differences: Hormonal and metabolic differences between males and females can influence drug efficacy and metabolism. | Include both male and female animals in the study design and analyze the data separately to identify any sex-specific effects. | |
| Animal Health and Stress: Underlying health issues or stress can significantly impact experimental outcomes. | Ensure animals are healthy, properly acclimatized, and housed in a low-stress environment. Stress can alter the kynurenine pathway. | |
| Inconsistent Experimental Procedures: Minor variations in surgical procedures, behavioral testing, or tissue collection can introduce variability. | Standardize all experimental protocols and ensure all personnel are trained and follow the same procedures consistently. | |
| Unexpected side effects | High Dosage: The administered dose may be in the toxic range for the specific animal model. | Reduce the dosage. Observe animals closely for any signs of toxicity. |
| Off-target Effects: While this compound is a selective KMO inhibitor, high concentrations could potentially have off-target effects. | Review the literature for known off-target effects. If possible, use a lower effective dose. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species/Strain | Dose | Route | Key Findings | Reference |
| Epilepsy | Mouse | 42 mg/kg | i.p. | Reduced seizure frequency and severity. | [8] |
| Dystonia | Hamster (dtsz mutant) | 50, 100, 150 mg/kg | i.p. | Significantly reduced the severity of dystonia. | [4] |
| Brain Ischemia | Rat/Gerbil | 30-40 mg/kg | p.o. | Reduced ischemic brain damage. | [5][10] |
| Nicotine Self-Administration | Mouse | 30, 56, 100 mg/kg | i.p. | Dose-dependently reduced nicotine self-administration. | [11] |
| Surgical Brain Injury | Rat (Sprague-Dawley) | 10, 40 mg/kg | i.p. | 40 mg/kg dose reduced brain edema and improved neurological function. | [6] |
Table 2: Effect of this compound on Kynurenic Acid (KYNA) Levels
| Animal Model | Species | Dose | Route | Change in KYNA Levels | Reference |
| Dystonia | Hamster | 100 mg/kg | i.p. | Two- to three-fold increase in striatum, cerebellum, and brainstem. | [4] |
| Parkinson's Disease | Monkey | 50 mg/kg | N/A | Sustained increases in serum and CSF KYNA concentrations. | [3][7] |
| Surgical Brain Injury | Rat | 40 mg/kg | i.p. | Increased expression of KYNA in the brain tissue surrounding the injury. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Objective: To prepare a stable and injectable solution of this compound for rodent studies.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
First, dissolve the this compound powder in DMSO by vortexing until a clear solution is obtained.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO solution, vortexing thoroughly after each addition.
-
The final solution should be clear and free of precipitates. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
Protocol 2: In Vivo Administration and Behavioral Testing in a Mouse Model of Epilepsy
-
Objective: To assess the anticonvulsant effects of this compound in a pilocarpine-induced epilepsy mouse model.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Induce chronic epilepsy in mice using a pilocarpine hydrochloride injection protocol.
-
After a period of spontaneous recurrent seizures, divide the mice into experimental groups (e.g., vehicle control, this compound treated).
-
Administer this compound (e.g., 42 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to the experimental timeline (e.g., daily for a specified number of days).[8]
-
Monitor seizure frequency and severity continuously using 24-hour video recording.
-
Conduct behavioral tests to assess depressive-like behaviors (e.g., sucrose preference test, forced swim test) and cognitive function (e.g., Y-maze test, open field test).
-
At the end of the experiment, collect brain tissue for neurochemical analysis of kynurenine pathway metabolites (KYN, KYNA, 3-HK).
-
Visualizations
Caption: Kynurenine Pathway and the inhibitory action of this compound on KMO.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
References
- 1. Metabolism and pharmacokinetics of JM6 in mice: JM6 is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A genomic screen in yeast implicates kynurenine 3-monooxygenase as a therapeutic target for Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KMO Inhibitors: Ro 61-8048 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 61-8048 with other notable kynurenine 3-monooxygenase (KMO) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development in neuroscience, immunology, and oncology.
Introduction to KMO Inhibition
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. It catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, the metabolic flux is shifted towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors. This mechanism has positioned KMO inhibitors as promising therapeutic agents for a range of neurological and inflammatory disorders.
In Vitro Potency of KMO Inhibitors
The following table summarizes the in vitro potency of this compound and other selected KMO inhibitors against KMO from different species. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for comparing the potency of these compounds.
| Compound | Target Species | IC50 | Ki | Assay Type |
| This compound | Rat | 37 nM | 4.8 nM | Radioenzymatic assay |
| UPF 648 | Human | 20 nM | 56.7 nM | Recombinant KMO assay |
| m-Nitrobenzoylalanine (mNBA) | Rat | 900 nM | - | Enzyme inhibition assay |
| GSK180 | Human | ~6 nM | - | Recombinant KMO assay |
| Rat | 7 µM | - | Cellular KMO assay | |
| CHDI-340246 | Human | 0.5 nM | - | Live tissue lysate assay |
| Rat | 4.0 nM | - | Live tissue lysate assay | |
| Mouse | 5.1 nM | - | Live tissue lysate assay |
Pharmacokinetic Properties
A crucial aspect for the in vivo application of KMO inhibitors is their pharmacokinetic profile, particularly their ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS).
| Compound | Key Pharmacokinetic Features |
| This compound | Orally active but exhibits poor brain permeability.[1] Its neuroprotective effects are thought to be mediated by peripheral KMO inhibition, which increases systemic kynurenine levels that can then enter the brain.[1] |
| UPF 648 | Known to not cross the blood-brain barrier, limiting its direct application for CNS-targeted therapies.[2] |
| m-Nitrobenzoylalanine (mNBA) | Demonstrates in vivo activity upon systemic administration, leading to increased kynurenic acid levels in the brain, suggesting at least some CNS penetration or a peripheral mechanism of action similar to this compound. |
| GSK180 | Developed for intravenous administration and has been shown to modulate kynurenine pathway metabolites in vivo.[1] |
| CHDI-340246 | Orally bioavailable (>60% in preclinical species) with a longer half-life in monkeys (9 hours) compared to rodents (1-2 hours).[3] While it has wide tissue distribution, it shows limited distribution to the brain and testes.[3] However, oral administration potently modulates the kynurenine pathway in both the periphery and the CNS.[4] |
Signaling Pathway and Experimental Workflows
To visualize the role of KMO inhibitors and the experimental procedures used for their evaluation, the following diagrams are provided.
Experimental Protocols
KMO Inhibition Assay (Biochemical)
This protocol is based on commercially available kits and published methodologies for determining the in vitro potency of KMO inhibitors.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing necessary co-factors and additives (e.g., 2 mM DTT, 1 mM EDTA).
-
Enzyme Solution: Dilute recombinant human KMO enzyme to the desired concentration (e.g., 20 µg/ml) in assay buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of L-kynurenine (e.g., 10 µM, approximately the Km) and NADPH (e.g., 200 µM, saturating concentration) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
2. Assay Procedure:
-
Add the KMO enzyme solution to the wells of a microplate.
-
Add the inhibitor solutions or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
3. Detection and Data Analysis:
-
Stop the reaction (e.g., by adding an acid).
-
Measure the amount of 3-hydroxykynurenine produced or the amount of NADPH consumed. NADPH consumption can be monitored by the decrease in absorbance at 340 nm.
-
Calculate the percentage of KMO inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis for Kynurenic Acid Measurement
This protocol outlines a general procedure for measuring extracellular kynurenic acid levels in the brain of rodents.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for a specified period (e.g., one week).
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain tissue.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period to obtain a baseline level of kynurenic acid.
-
Administer the KMO inhibitor (e.g., this compound) systemically (e.g., intraperitoneally or orally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
3. Sample Analysis:
-
Analyze the concentration of kynurenic acid in the collected dialysate samples using a highly sensitive analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or fluorescence detection.[5][6]
-
Quantify the changes in extracellular kynurenic acid levels over time compared to the baseline.
Conclusion
This compound is a potent and well-characterized KMO inhibitor that serves as a valuable research tool. While its poor brain penetration suggests a peripheral mechanism for its central effects, this property can be advantageous for studies aiming to dissect the relative contributions of peripheral versus central kynurenine pathway modulation. Newer generations of KMO inhibitors, such as CHDI-340246, offer improved potency and oral bioavailability, with some evidence of CNS target engagement despite limited brain penetration. The choice of a KMO inhibitor will depend on the specific research question, the desired route of administration, and whether peripheral or central KMO inhibition is the primary target. The experimental protocols provided herein offer a foundation for the in vitro and in vivo evaluation of these and other KMO inhibitors.
References
- 1. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolic disposition of a potent and selective kynurenine monooxygenase inhibitor, CHDI-340246, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
A Head-to-Head Comparison: Ro 61-8048 and Probenecid for Elevating Kynurenic Acid
For researchers and professionals in drug development, the modulation of kynurenic acid (KYNA) levels in the central nervous system presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This guide provides an objective comparison of two key pharmacological tools used to increase KYNA concentrations: the kynurenine 3-monooxygenase (KMO) inhibitor Ro 61-8048 and the organic anion transporter (OAT) inhibitor probenecid. We will delve into their mechanisms of action, present comparative efficacy data from preclinical studies, and detail the experimental protocols utilized in this research.
Kynurenic acid, a metabolite of the tryptophan-kynurenine pathway, is an endogenous antagonist of ionotropic glutamate receptors and the alpha-7 nicotinic acetylcholine receptor (α7nAChR). By modulating glutamatergic and cholinergic neurotransmission, KYNA plays a crucial role in neuroprotection and synaptic plasticity. Consequently, strategies to elevate its levels are of significant interest. This compound and probenecid represent two distinct approaches to achieving this goal.
Mechanisms of Action: Two Paths to a Common Goal
This compound and probenecid employ fundamentally different strategies to increase KYNA levels. This compound acts directly on the synthesis of KYNA, while probenecid influences its transport and clearance.
This compound is a potent and selective, competitive inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway. KMO hydroxylates kynurenine to form 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. By inhibiting KMO, this compound effectively shunts the metabolic pathway towards the synthesis of KYNA via the action of kynurenine aminotransferases (KATs).[1] Some research also suggests that this compound may inhibit KMO in an allosteric manner.[2]
Probenecid , on the other hand, is an inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3.[3][4] These transporters are expressed in the brain and kidneys and are responsible for the efflux of KYNA from the central nervous system into the bloodstream for subsequent renal excretion.[3][5] By blocking these transporters, probenecid effectively traps KYNA in the brain, leading to an increase in its local concentration.[6]
The distinct mechanisms of these two compounds are visualized in the signaling pathway diagram below.
Comparative Efficacy in Elevating Kynurenic Acid
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound and probenecid on KYNA levels.
| Compound | Animal Model | Dose | Route of Administration | Brain Region/Fluid | % Increase in KYNA (or as stated) | Reference |
| This compound | Rat | 30 mg/kg | i.p. | Nucleus Accumbens Shell | 150% | [7] |
| Rat | 100 mg/kg | i.p. | Nucleus Accumbens Shell | ~225% | [7] | |
| Rat | 30 mg/kg | i.p. | Ventral Tegmental Area | 50% | [7] | |
| Rat | 100 mg/kg | i.p. | Ventral Tegmental Area | 200% | [7] | |
| Hamster | 100 mg/kg | i.p. | Striatum, Cerebellum, Brainstem | 2- to 3-fold increase | [8] | |
| Probenecid | Rat | 200 mg/kg | i.p. | Brain | 4-fold increase | [6] |
| Rat | Not specified | Not specified | Plasma | 55% increase in AUC | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for the administration of each compound and the subsequent measurement of KYNA.
Administration of this compound and In Vivo Microdialysis
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation and Administration: this compound is dissolved in a vehicle (e.g., 0.9% NaCl with a small amount of NaOH to aid dissolution, adjusted to a physiological pH). The solution is administered via intraperitoneal (i.p.) injection at doses ranging from 30 to 100 mg/kg.[7]
-
In Vivo Microdialysis:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens shell or ventral tegmental area).
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of this compound.
-
-
KYNA Analysis:
-
Method: High-performance liquid chromatography (HPLC) with fluorometric detection.
-
Procedure: Dialysate samples are directly injected onto a reversed-phase HPLC column. The mobile phase composition is optimized for the separation of KYNA. KYNA is detected by a fluorescence detector set at an excitation wavelength of ~344 nm and an emission wavelength of ~398 nm.[10]
-
Administration of Probenecid and Brain Tissue Homogenate Analysis
-
Animal Model: Male Wistar rats.
-
Drug Preparation and Administration: Probenecid is prepared in a suitable vehicle (e.g., saline) and administered i.p. at a dose of 200 mg/kg.[6] In some studies, probenecid is co-administered with the KYNA precursor, kynurenine, to maximize KYNA production.[5][11]
-
Tissue Collection: At a specified time point after drug administration (e.g., 1 hour), animals are euthanized, and the brains are rapidly excised and dissected.
-
Sample Preparation: The brain tissue is homogenized in a solution such as perchloric acid to precipitate proteins. The homogenate is then centrifuged, and the supernatant is collected for analysis.
-
KYNA Analysis:
-
Method: HPLC with fluorescence detection.
-
Procedure: The supernatant is injected into the HPLC system. The concentration of KYNA is determined by comparing the peak area to a standard curve generated with known concentrations of KYNA.
-
Conclusion
Both this compound and probenecid are effective tools for increasing kynurenic acid levels in the central nervous system, albeit through different mechanisms. This compound directly enhances the synthesis of KYNA by inhibiting its degradation pathway, leading to a robust and dose-dependent increase in its brain concentrations. Probenecid, by blocking the efflux of KYNA from the brain, also effectively elevates its levels.
The choice between these two compounds will depend on the specific research question. This compound offers a more direct modulation of the kynurenine pathway itself, which may be advantageous for studying the consequences of pathway dysregulation. Probenecid, being a well-established drug with a long history of clinical use for other indications, might be a useful tool for translational studies, although its effects are not specific to KYNA transport. The quantitative data and detailed protocols provided in this guide should assist researchers in designing and interpreting experiments aimed at understanding the role of kynurenic acid in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction and transport of kynurenic acid via human organic anion transporters hOAT1 and hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic DL-kynurenine and probenecid pretreatment attenuates quinolinic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of L-kynurenine and probenecid on 6-hydroxydopamine-induced striatal toxicity in rats: implications of modulating kynurenate as a protective strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Molecules: A Comparative Analysis of Ro 61-8048 and JM6 in Kynurenine Pathway Research
In the landscape of neuropharmacology and drug development, the kynurenine pathway has emerged as a critical target for therapeutic intervention in a range of neurological disorders. Central to this pathway is the enzyme kynurenine 3-monooxygenase (KMO), which has been the focus of intense research. This guide provides a detailed comparative analysis of two compounds that have been associated with KMO inhibition: Ro 61-8048, a potent and selective KMO inhibitor, and JM6, a compound initially purported to be its prodrug. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective properties and mechanisms of action.
Executive Summary
This compound is a well-characterized, high-affinity inhibitor of KMO with demonstrated efficacy in preclinical models of neurological and inflammatory conditions.[1][2] In contrast, JM6, once introduced as a novel prodrug of this compound, has been shown through rigorous pharmacokinetic and metabolic studies to not convert to this compound in vivo.[3][4] The observed in vivo effects following JM6 administration are attributed to a minor impurity of this compound present in the JM6 substance.[3][4] This guide will dissect the experimental evidence that elucidates the distinct pharmacological profiles of these two molecules.
Comparative Data of this compound and JM6
The following table summarizes the key quantitative data for this compound and JM6, highlighting their fundamental differences in activity and mechanism.
| Parameter | This compound | JM6 | Source |
| Primary Target | Kynurenine 3-monooxygenase (KMO) | Initially proposed as a KMO prodrug | [5] |
| Mechanism of Action | Potent and competitive KMO inhibitor | Not a prodrug for this compound; not a potent KMO inhibitor | [3][4] |
| IC50 for KMO | 37 nM | Weak inhibitor (micromolar range) | [1][2] |
| Ki for KMO | 4.8 nM | Not reported | [1][2] |
| In Vivo Conversion | N/A | Does not metabolize to this compound | [3][4] |
| Observed this compound Plasma Levels after JM6 Administration | N/A | Attributed to <0.1% this compound impurity in JM6 | [3][4] |
Signaling Pathway: The Kynurenine Pathway and the Action of this compound
The kynurenine pathway is the primary metabolic route for tryptophan degradation. The enzyme KMO plays a pivotal role in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, this compound effectively diverts the pathway towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Protocols
In Vitro KMO Inhibition Assay
The inhibitory activity of this compound and JM6 on KMO can be determined using a cell-free enzymatic assay. A typical protocol involves:
-
Enzyme Source: Recombinant human KMO.
-
Substrate: L-kynurenine.
-
Cofactor: NADPH.
-
Assay Buffer: A suitable buffer system (e.g., potassium phosphate buffer) at physiological pH.
-
Procedure:
-
The test compounds (this compound or JM6) at various concentrations are pre-incubated with the KMO enzyme.
-
The enzymatic reaction is initiated by the addition of L-kynurenine and NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the product, 3-hydroxykynurenine, is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study to Assess Prodrug Conversion
The definitive study by Beconi et al. (2012) that refuted the JM6 prodrug hypothesis involved a carefully designed in vivo pharmacokinetic experiment in mice. The key elements of this protocol are outlined below:
-
Animal Model: Male C57BL/6 mice.
-
Dosing Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound administered orally (p.o.).
-
Group 3: JM6 administered orally (p.o.).
-
Group 4: Co-administration of this compound and JM6 orally.
-
-
Sample Collection: Blood samples are collected at multiple time points post-dosing via a suitable method (e.g., tail vein sampling).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of both this compound and JM6 in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
The critical comparison in this study is the plasma concentration of this compound in the group that received JM6 alone versus the group that received this compound. The finding that the this compound exposure after JM6 administration was consistent with the amount of this compound present as an impurity in the JM6 dosing formulation, and that co-administration did not alter this compound's pharmacokinetics, conclusively demonstrated the lack of conversion of JM6 to this compound.[3][4]
Experimental Workflow: Investigating the JM6 Prodrug Hypothesis
The following diagram illustrates the logical workflow of the experiments conducted to test the hypothesis of JM6 as a prodrug for this compound.
Caption: Experimental workflow to investigate the JM6 prodrug hypothesis.
Conclusion
The comparative analysis of this compound and JM6 provides a clear illustration of the importance of rigorous pharmacological and pharmacokinetic evaluation in drug development. This compound stands as a potent and selective inhibitor of KMO, offering a valuable tool for investigating the therapeutic potential of modulating the kynurenine pathway. Conversely, the initial characterization of JM6 as a prodrug for this compound has been scientifically refuted. The available evidence strongly indicates that JM6 does not convert to this compound in vivo and that its previously reported biological effects are likely due to the presence of this compound as an impurity. For researchers in the field, it is crucial to recognize this compound as the active pharmacological agent and to interpret studies involving JM6 with the understanding that its activity is not attributable to a prodrug mechanism. This distinction is paramount for the accurate interpretation of experimental data and the future design of therapeutic strategies targeting the kynurenine pathway.
References
- 1. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of JM6 in mice: JM6 is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ro 61-8048 and Alternative Kynurenine 3-Monooxygenase (KMO) Inhibitors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the kynurenine 3-monooxygenase (KMO) inhibitor Ro 61-8048 with other notable alternatives, including UPF-648 and CHDI-340246. The data presented is collated from various preclinical studies, offering insights into the therapeutic potential of these compounds in different species and disease models.
Executive Summary
This compound is a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. By inhibiting KMO, this compound effectively shifts the metabolic pathway away from the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and towards the synthesis of the neuroprotective kynurenic acid (KYNA). This mechanism of action has demonstrated therapeutic potential in a variety of neurological and inflammatory conditions across multiple species. This guide summarizes the available efficacy data, details the experimental protocols used in key studies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of KMO Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives. It is important to note that the in vivo data is collated from separate studies, which may have utilized different experimental conditions. Therefore, direct comparison of potencies should be interpreted with caution.
Table 1: In Vitro Inhibitory Activity of KMO Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Species of Enzyme |
| This compound | KMO | 37[1] | 4.8[1] | Not Specified |
| UPF-648 | KMO | 20[2] | - | Not Specified |
| CHDI-340246 | KMO | - | - | Human, Mouse |
Table 2: In Vivo Efficacy of this compound in Various Species and Models
| Species | Disease Model | Dosage and Route | Key Efficacy Findings |
| Mouse | Pilocarpine-induced Epilepsy | 42 mg/kg | Reduced seizure frequency and severity.[3] |
| Rat | Middle Cerebral Artery Occlusion (Ischemia) | 40 mg/kg, p.o. | Reduced ischemic brain damage.[1] |
| Gerbil | Brain Ischemia | 30 mg/kg, p.o. | Kynurenine 3-hydroxylase inhibition.[1] |
| Hamster | Paroxysmal Dyskinesia | 150 mg/kg, i.p. | Significantly reduced the severity of dystonia.[1][4] |
| Rat | Nicotine Self-Administration | 30, 56, and 100 mg/kg, i.p. | Dose-dependently reduced nicotine self-administration. |
| Mouse | Cerebral Malaria | Not Specified | Protected against the development of neurological symptoms and extended lifespan. |
Table 3: In Vivo Efficacy of Alternative KMO Inhibitors
| Compound | Species | Disease Model | Dosage and Route | Key Efficacy Findings |
| UPF-648 | Rat, Mouse | Neonatal Asphyxia | 50 mg/kg, i.p. | Increased brain KYNA levels.[2] |
| UPF-648 | Rat | Quinolinic Acid-induced Striatal Lesions | 0.1 mM (intrastriatal) | Reduced neosynthesis of 3-HK and QUIN by 77% and 66% respectively; increased KYNA formation by 27%.[2] |
| CHDI-340246 | Mouse | Huntington's Disease | Oral administration | Potently and dose-dependently modulated the kynurenine pathway in the CNS, inhibiting 3-HK and QUIN formation and elevating KYNA levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: Pilocarpine-Induced Seizure Model in Mice
This protocol is a standard method for inducing status epilepticus to study epilepsy and evaluate the efficacy of anticonvulsant compounds.
-
Animals: Adult male Kunming mice are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Status Epilepticus:
-
Administer pilocarpine hydrochloride at a dose of 225 mg/kg via intraperitoneal (i.p.) injection.
-
To reduce peripheral cholinergic effects, scopolamine methyl nitrate (1 mg/kg, i.p.) can be administered 30 minutes prior to pilocarpine.
-
-
Seizure Assessment:
-
Following pilocarpine administration, mice are continuously monitored for behavioral seizures for at least 2 hours.
-
Seizure severity is scored using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (generalized tonic-clonic seizures).
-
-
Mice exhibiting continuous seizures (status epilepticus) for a defined period (e.g., >30 minutes) are included in the study.
-
-
Drug Administration:
-
This compound (e.g., 42 mg/kg) or vehicle is administered at a specified time point relative to seizure induction (e.g., after the onset of status epilepticus).
-
-
Efficacy Evaluation:
-
Seizure frequency and duration are monitored continuously using video-EEG recordings.
-
The percentage reduction in seizure activity in the drug-treated group is compared to the vehicle-treated group.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke, for the evaluation of neuroprotective agents.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament suture (e.g., 4-0) through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is critical and depends on the rat's weight.
-
-
Ischemia and Reperfusion:
-
The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
-
Drug Administration:
-
This compound (e.g., 40 mg/kg, p.o.) or vehicle is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after).
-
-
Efficacy Evaluation:
-
Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the rat is euthanized, and the brain is removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for evaluating KMO inhibitors.
Caption: The Kynurenine Pathway and the site of action of this compound.
Caption: A generalized experimental workflow for evaluating KMO inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 61-8048: A Key Tool for Validating the Kynurenine Pathway Hypothesis
A Comparative Guide for Researchers
The kynurenine pathway (KP), the primary route of tryptophan metabolism, has garnered significant attention for its role in a spectrum of neurological and psychiatric disorders. Dysregulation of this pathway can lead to an imbalance between neuroprotective metabolites, such as kynurenic acid (KYNA), and neurotoxic metabolites, like quinolinic acid (QUIN). The selective inhibition of key enzymes within this pathway offers a powerful strategy to investigate its contribution to disease pathogenesis and to explore potential therapeutic interventions. Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), has emerged as a critical pharmacological tool to validate the "kynurenine pathway hypothesis" of disease. This guide provides a comparative overview of this compound, its experimental applications, and how it stands against other modulators of the kynurenine pathway.
The Kynurenine Pathway: A Dual-Faceted Metabolic Route
Tryptophan, an essential amino acid, is predominantly metabolized through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The central metabolite, kynurenine, stands at a critical juncture. It can be converted into the neuroprotective KYNA by kynurenine aminotransferases (KATs) or enter a neurotoxic branch via the action of KMO, leading to the production of 3-hydroxykynurenine (3-HK) and subsequently the excitotoxin quinolinic acid (QUIN). An imbalance favoring the neurotoxic branch is implicated in various CNS disorders, including epilepsy, neurodegenerative diseases, and depression.[1][2]
This compound: A Selective KMO Inhibitor
This compound is a potent and competitive inhibitor of KMO, with a reported IC50 of 37 nM and a Ki of 4.8 nM.[3] By blocking KMO, this compound effectively shifts the metabolic flux of kynurenine away from the neurotoxic branch and towards the neuroprotective branch, leading to a significant increase in the levels of KYNA and a decrease in downstream neurotoxic metabolites.[4] This mechanism of action makes this compound an invaluable tool for studying the consequences of enhancing the neuroprotective arm of the kynurenine pathway.
Comparative Performance: this compound vs. Other Kynurenine Pathway Inhibitors
While this compound is a cornerstone for KMO inhibition studies, other compounds targeting different enzymes in the kynurenine pathway provide alternative strategies for its modulation. The choice of inhibitor depends on the specific research question and the desired metabolic outcome.
| Inhibitor | Target Enzyme | IC50 / Ki | Key Features | Select References |
| This compound | KMO | IC50: 37 nM, Ki: 4.8 nM | Potent and selective KMO inhibitor. Increases KYNA levels. Poor blood-brain barrier penetration, but peripheral inhibition affects central KYNA levels.[3][5] | [3][5] |
| UPF 648 | KMO | IC50: 20 nM | Potent KMO inhibitor. Does not cross the blood-brain barrier.[6][7] | [6][7] |
| Epacadostat (INCB024360) | IDO1 | IC50: ~10 nM | Potent and selective IDO1 inhibitor. Reduces kynurenine production. Primarily investigated in oncology.[8][9] | [8][9] |
| BFF 122 | KAT II | IC50: ~1 µM | Irreversible inhibitor of KAT II. Reduces KYNA synthesis.[10][11] | [10][11] |
| PF-04859989 | KAT II | - | Brain-penetrant, irreversible inhibitor of KAT II. Reduces brain KYNA levels.[10] | [10] |
Experimental Validation: this compound in a Pilocarpine-Induced Epilepsy Model
A key application of this compound has been in validating the role of the kynurenine pathway in epilepsy. In a pilocarpine-induced chronic epilepsy mouse model, this compound demonstrated significant therapeutic effects.
Experimental Workflow
Key Findings
Treatment with this compound in epileptic mice resulted in:
-
Reduced Seizure Severity and Frequency: A significant decrease in both the number and intensity of seizures was observed.
-
Amelioration of Depressive-like Behaviors: Improvements were noted in the sucrose preference test (anhedonia) and the forced swim test (behavioral despair).[12]
-
Reversal of Metabolic Imbalance: this compound administration led to a significant increase in the neuroprotective KYNA/Kynurenine ratio and a decrease in the neurotoxic 3-HK/Kynurenine ratio in the brain.[12]
| Parameter | Epileptic Model (EM) | EM + this compound (RM) | Healthy Control (HC) | HC + this compound (RC) |
| Seizure Frequency (post-treatment) | No significant change | Significantly reduced | N/A | N/A |
| Seizure Severity (post-treatment) | No significant change | Significantly reduced | N/A | N/A |
| Sucrose Preference | Decreased | Increased | Normal | Normal |
| Immobility Time (Forced Swim Test) | Increased | Decreased | Normal | Normal |
| Spontaneous Alternation (Y-Maze) | Decreased | Increased | Normal | Normal |
| KYNA/Kynurenine Ratio | Decreased | Increased | Normal | Increased |
| 3-HK/Kynurenine Ratio | Increased | Decreased | Normal | Decreased |
Data summarized from a study on a pilocarpine-induced epilepsy mouse model.[12]
Detailed Experimental Protocols
Pilocarpine-Induced Epilepsy Model in Mice
-
Animal Acclimatization: Male Kunming mice are acclimatized for at least one week before the experiment.
-
Induction of Status Epilepticus: A single intraperitoneal (i.p.) injection of pilocarpine (e.g., 225-300 mg/kg) is administered. To reduce peripheral cholinergic effects, a pre-treatment with a muscarinic antagonist that does not readily cross the blood-brain barrier (e.g., scopolamine methyl nitrate) may be given.[5][13]
-
Seizure Monitoring: Animals are monitored for behavioral seizures using a standardized scale (e.g., Racine scale). The onset of status epilepticus is defined by continuous seizure activity.[5]
-
Termination of Status Epilepticus: After a defined period (e.g., 1-2 hours) of status epilepticus, a benzodiazepine (e.g., diazepam) is administered to terminate the seizures and reduce mortality.
-
Chronic Phase: Spontaneous recurrent seizures typically develop over the following weeks, establishing a chronic epilepsy model.
Sucrose Preference Test (SPT)
-
Habituation: Mice are habituated to two drinking bottles in their home cage for 48 hours.
-
Baseline: For 24 hours, mice are presented with two bottles containing 1% sucrose solution.
-
Deprivation: Mice are deprived of water and food for 24 hours.
-
Test: Mice are given free access to two pre-weighed bottles, one with 1% sucrose solution and one with water, for a set period (e.g., 1-2 hours).
-
Measurement: The amount of sucrose solution and water consumed is determined by weighing the bottles. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.[14][15]
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Each mouse is placed in the water for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.[4][16]
-
Analysis: An increase in immobility time is interpreted as a state of behavioral despair.
Y-Maze Spontaneous Alternation
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
Recording: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Calculation: The percentage of spontaneous alternation is calculated as: (number of alternations / (total number of arm entries - 2)) x 100. A decrease in spontaneous alternation is indicative of impaired spatial working memory.[17][18]
Measurement of Kynurenine Pathway Metabolites by LC-MS/MS
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer, and proteins are precipitated (e.g., with trichloroacetic acid). The supernatant is collected after centrifugation.
-
Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) system with a suitable column.
-
Mass Spectrometric Detection: The separated metabolites are detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentrations of kynurenine, KYNA, 3-HK, and other metabolites are determined by comparing their peak areas to those of known standards.[19][20]
Conclusion
This compound has proven to be an indispensable tool for elucidating the role of the kynurenine pathway in health and disease. Its ability to selectively inhibit KMO and consequently modulate the balance between neuroprotective and neurotoxic metabolites has provided strong evidence supporting the kynurenine pathway hypothesis in various preclinical models. While other inhibitors targeting different enzymes in the pathway offer complementary approaches, the extensive characterization and successful application of this compound in diverse experimental settings solidify its position as a gold standard for investigating the therapeutic potential of KMO inhibition. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at further unraveling the complexities of the kynurenine pathway and its implications for human health.
References
- 1. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 3. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 4. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Y-Maze [augusta.edu]
- 18. mmpc.org [mmpc.org]
- 19. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 20. jasem.com.tr [jasem.com.tr]
A Head-to-Head Comparison of Neuroprotective Agents: Ro 61-8048 and Beyond
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide provides an objective, data-driven comparison of the novel kynurenine 3-monooxygenase (KMO) inhibitor, Ro 61-8048, with other neuroprotective agents, supported by experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of KMO, an enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KMO, this compound shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). This mechanism has demonstrated therapeutic potential in various preclinical models of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.
This guide will delve into a direct comparative study of this compound with another KMO inhibitor, (m-nitrobenzoyl)-alanine (mNBA), and provide an indirect comparison with other classes of neuroprotective agents, including Citicoline, Cerebrolysin, and Edaravone, based on available preclinical data from similar animal models.
Mechanism of Action: The Kynurenine Pathway
The neuroprotective effects of this compound stem from its modulation of the kynurenine pathway. Under pathological conditions such as ischemia, the pathway can shift towards the production of neurotoxic compounds. This compound intervenes by blocking KMO, leading to a more favorable balance of neuroprotective and neurotoxic metabolites.
Head-to-Head Comparison: this compound vs. mNBA in Ischemic Stroke Models
A key study directly compared the neuroprotective efficacy of this compound with another KMO inhibitor, (m-nitrobenzoyl)-alanine (mNBA), in rodent models of focal and global cerebral ischemia.[1][2][3]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Infarct Volume | Rats (Permanent Middle Cerebral Artery Occlusion) | Vehicle | - | 207 ± 111 mm³ | [1] |
| This compound | 40 mg/kg i.p. | 62 ± 57 mm³ | [1] | ||
| mNBA | 400 mg/kg i.p. | 82 ± 18 mm³ | [1] | ||
| Neuronal Damage (% of lesioned pyramidal neurons) | Gerbils (Bilateral Carotid Occlusion) | Vehicle | - | 92 ± 10% | [1] |
| This compound | 40 mg/kg i.p. (x3) | 10 ± 11% | [1] | ||
| mNBA | 400 mg/kg i.p. (x3) | 7 ± 6% | [1] |
Table 1: Comparison of Neuroprotective Effects of this compound and mNBA in Ischemic Stroke Models.
Experimental Protocols
Animal Models:
-
Focal Ischemia (Rats): Permanent occlusion of the middle cerebral artery (MCAO) was induced in male Wistar rats.[2]
-
Global Ischemia (Gerbils): Bilateral carotid artery occlusion for 5 minutes was performed on male Mongolian gerbils.[1][3]
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at a dose of 40 mg/kg. In the rat MCAO model, it was given as a single dose. In the gerbil global ischemia model, it was administered three times at 1, 30, and 360 minutes after occlusion.[3]
-
mNBA: Administered i.p. at a dose of 400 mg/kg. In the rat MCAO model, it was given as a single dose. In the gerbil global ischemia model, it was administered three times at 1, 30, and 180 minutes after occlusion.[1][3]
Outcome Measures:
-
Infarct Volume: Measured in the rat MCAO model to quantify the extent of brain tissue damage.[1]
-
Neuronal Damage: Assessed in the gerbil global ischemia model by counting the percentage of damaged pyramidal neurons in the hippocampal CA1 region.[1][3]
Indirect Comparison with Other Neuroprotective Agents
While direct head-to-head studies are limited, an indirect comparison can be drawn from meta-analyses of preclinical studies in similar ischemic stroke models.
Quantitative Data from Meta-Analyses of Animal Studies
| Neuroprotective Agent | Mechanism of Action | Animal Model | Reported Efficacy (Reduction in Infarct Volume) | Reference |
| Citicoline | Membrane stabilizer, precursor to phospholipids | Ischemic Stroke (various models) | 27.8% (95% CI: 19.9-35.6%) | |
| Cerebrolysin | Neurotrophic factor-like activity | Ischemic Stroke (various models) | Data on infarct volume reduction not consistently reported in meta-analyses; focus on functional outcomes. | |
| Edaravone | Free radical scavenger | Ischemic Stroke (various models) | Significant reduction in infarct size and improved neurological outcomes. |
Table 2: Summary of Efficacy of Other Neuroprotective Agents in Preclinical Stroke Models.
It is important to note that these values are derived from meta-analyses of multiple studies with varying experimental conditions and are not the result of a direct comparative study with this compound.
Discussion and Future Directions
The direct comparative data suggests that both this compound and mNBA are highly effective neuroprotective agents in models of ischemic stroke, with this compound demonstrating a numerically greater reduction in infarct volume in the focal ischemia model at a tenfold lower dose. This highlights the potential of KMO inhibition as a therapeutic strategy.
The indirect comparison with other neuroprotective agents is more challenging due to the heterogeneity of study designs. However, the magnitude of the effect seen with this compound in the direct comparison appears to be substantial and warrants further investigation in head-to-head trials against agents with different mechanisms of action.
Future research should focus on:
-
Direct, well-controlled comparative studies of this compound against other classes of neuroprotective agents in standardized animal models of neurological disorders.
-
Evaluation of combination therapies to explore potential synergistic effects.
-
Further investigation into the pharmacokinetic and pharmacodynamic profiles of this compound to optimize dosing and administration routes for clinical translation.
This guide provides a foundational comparison to aid researchers in the strategic development of novel neuroprotective therapies. The promising preclinical data for this compound underscores the potential of targeting the kynurenine pathway for the treatment of a range of devastating neurological conditions.
References
- 1. Treatment of acute cerebral ischemia using animal models: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
Assessing the Translational Potential of Ro 61-8048: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Ro 61-8048 with alternative compounds, supported by experimental data. It is designed to aid researchers in assessing the translational potential of this potent kynurenine 3-monooxygenase (KMO) inhibitor.
Introduction to this compound
This compound is a selective and potent inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme also known as kynurenine 3-hydroxylase.[1][2][3] KMO plays a critical role in the kynurenine pathway, the primary route of tryptophan metabolism. By inhibiting KMO, this compound effectively modulates the balance of neuroactive metabolites within this pathway. Specifically, it curtails the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently the excitotoxin quinolinic acid (QUIN), while redirecting the pathway towards the synthesis of the neuroprotective kynurenic acid (KYNA).[4][5] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders.[6]
Mechanism of Action: The Kynurenine Pathway
The therapeutic potential of this compound is rooted in its ability to shift the balance of the kynurenine pathway away from a neurotoxic cascade and towards a neuroprotective one. Under pathological conditions such as chronic epilepsy, there is a hyperactivity of the kynurenine pathway, leading to an overproduction of neurotoxic metabolites.[4] this compound directly inhibits KMO, the enzyme responsible for converting kynurenine to 3-HK.[1][4] This inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form KYNA.[4] KYNA is an endogenous antagonist of glutamate receptors, including the NMDA receptor, and its elevation in the brain is associated with neuroprotective effects.[3][4]
Below is a diagram illustrating the mechanism of action of this compound within the kynurenine pathway.
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 37 nM | [1][2][3] |
| Ki | 4.8 nM | [2][3] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Indication | Animal Model | Dose & Route | Key Findings | Reference |
| Epilepsy & Comorbid Depression | Pilocarpine-induced chronic epilepsy in mice | 42 mg/kg, i.p. | Reduced seizure frequency and alleviated depressive-like behaviors. | [4] |
| Dystonia | dtsz mutant hamsters | 50, 100, 150 mg/kg, i.p. | Significantly reduced the severity of dystonia. | [1][7] |
| Brain Ischemia | Bilateral carotid occlusion in gerbils | 40 mg/kg, i.p. | Reduced ischemic brain damage. | [8] |
| Brain Ischemia | Middle cerebral artery occlusion in rats | 40 mg/kg, i.p. | Reduced ischemic brain damage. | [8] |
| Experimental Autoimmune Encephalomyelitis | EAE-induced mice | 100 mg/kg, i.p. | Ameliorated disease severity. | [9] |
Table 3: Pharmacodynamic Effects of this compound on Kynurenine Pathway Metabolites
| Animal Model | Dose & Route | Brain Region | Change in Metabolite Levels | Reference |
| dtsz mutant hamsters | 100 mg/kg, i.p. | Striatum, cerebellum, brainstem | Two- to threefold increase in kynurenic acid. | [7] |
| Gerbils with dialysis probe | 40 mg/kg, i.p. | Dorsal hippocampus | Significantly increased kynurenic acid concentration. | [8] |
| Rats with dialysis probe | 40 mg/kg, i.p. | Parietal cortex | Significantly increased kynurenic acid concentration. | [8] |
| Epileptic mice | 42 mg/kg, i.p. | Brain | Decreased 3-HK/KYN ratio, increased KYNA levels, and increased KYNA/KYN ratio. | [4] |
Comparative Analysis with Other KMO Inhibitors
While direct head-to-head preclinical studies are limited, the available literature allows for a qualitative comparison of this compound with other KMO inhibitors.
Table 4: Comparison of Preclinical KMO Inhibitors
| Compound | Key Preclinical Findings | Reference |
| This compound | Orally active with demonstrated efficacy in models of epilepsy, dystonia, and ischemia.[1] Brain penetrant and shows antidystonic, anticonvulsant, and neuroprotective activities.[3] | [1][3] |
| (m-nitrobenzoyl)-alanine (mNBA) | Shown to reduce ischemic brain damage in models of focal and global brain ischemia.[8] | [8] |
| UPF 648 | Effective in relieving neurological symptoms in animal models of neurodegenerative diseases. | [6] |
| CHDI-340246 | Effective in relieving neurological symptoms in animal models of neurodegenerative diseases. | [6] |
This compound is the most extensively studied of these inhibitors in the public domain, with a broader range of preclinical models demonstrating its potential therapeutic utility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments involving this compound.
1. Murine Model of Epilepsy and Depression
-
Animal Model: Pilocarpine hydrochloride-induced epilepsy in mice.[4]
-
Drug Preparation and Administration: this compound is dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection at a dose of 42 mg/kg.[4]
-
Treatment Schedule: Injections are given on specific experimental days over a period of weeks.[4]
-
Behavioral Assessments:
-
Biochemical Analysis: Measurement of kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and 3-hydroxyanthranilic acid (3-HANA) concentrations in brain tissue.[4]
2. Model of Paroxysmal Dystonia
-
Drug Administration: this compound is administered via i.p. injection at doses of 50, 100, and 150 mg/kg.[1][7]
-
Dystonia Severity Assessment: The severity of dystonia is observed and scored over a period of 3 hours post-injection.[1]
-
Biochemical Analysis: Determination of kynurenic acid concentrations in brain homogenates from the striatum, cerebellum, and brainstem.[7]
3. Model of Brain Ischemia
-
Animal Models:
-
Drug Administration: this compound is administered i.p. at a dose of 40 mg/kg.[8]
-
Outcome Measures:
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the preclinical efficacy of this compound.
Translational Potential and Future Directions
The preclinical data for this compound are compelling, demonstrating its potential as a therapeutic agent for a variety of CNS disorders characterized by excitotoxicity and neuroinflammation.[6] Its ability to penetrate the brain and modulate the kynurenine pathway towards a neuroprotective profile is a key strength.[3]
However, several factors need to be considered for its translational potential:
-
Pharmacokinetics and Pharmacodynamics in Humans: While orally active in animal models, the pharmacokinetic and pharmacodynamic profile of this compound in humans is yet to be determined.[1]
-
Safety and Tolerability: Long-term safety and tolerability studies in relevant animal models are necessary before moving to clinical trials.
-
Biomarker Development: Identifying translatable biomarkers to monitor the engagement of the KMO target and the modulation of the kynurenine pathway in humans will be crucial for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine hydroxylase inhibitors reduce ischemic brain damage: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(nitrophenyl)thiazol-2yl]-benzenesulfonamide (this compound) in models of focal or global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ro 61-8048: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Ro 61-8048, a potent kynurenine 3-monooxygenase (KMO) inhibitor. Due to its chemical nature as a sulfonamide and thiazole-containing compound, specific precautions must be taken.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₆S₂ |
| Molecular Weight | 421.45 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
| CAS Number | 199666-03-0 |
Hazard Profile
This compound presents several hazards that necessitate careful disposal. The compound is classified as harmful if swallowed and causes serious eye irritation . Of significant concern for disposal is its environmental hazard, as it is very toxic to aquatic life with long-lasting effects .[1]
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of sulfonamide and thiazole-containing laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. [2][3]
-
Segregation and Collection:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container should be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound."
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.
-
Incineration at a high temperature in a permitted hazardous waste incinerator is a suitable method for the destruction of organic compounds like this compound.[4][5] This process breaks down the molecule into less harmful components.
-
Never dispose of this compound down the drain or in regular trash. [2] Its high aquatic toxicity poses a significant environmental risk.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Problems & Solutions | Environmental Protection Department [epd.gov.hk]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
